2-Bromo-4-chloro-6-nitrophenol
Description
Properties
IUPAC Name |
2-bromo-4-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBOBTAMSJHELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303225 | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-10-5 | |
| Record name | 15969-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4-chloro-6-nitrophenol spectral data interpretation
An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromo-4-chloro-6-nitrophenol
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound, a polysubstituted aromatic compound of interest in synthetic chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral signatures. We will delve into the principles and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols and explains the logic behind spectral assignments, providing researchers and drug development professionals with a robust framework for the structural elucidation of complex small molecules.
Molecular Structure and Spectroscopic Implications
The unequivocal identification of a chemical entity relies on the synergistic interpretation of multiple spectroscopic techniques. The structure of this compound presents a unique combination of functional groups on a benzene ring: a hydroxyl group (phenol), a nitro group, and two different halogen atoms. Each substituent imparts distinct electronic effects (inductive and resonance), which profoundly influence the resulting spectra.
-
Hydroxyl (-OH): An activating, ortho-, para-directing group. It is an electron-donating group (EDG) by resonance.
-
Nitro (-NO₂): A deactivating, meta-directing group. It is a very strong electron-withdrawing group (EWG) by both resonance and induction.
-
Bromo (-Br) & Chloro (-Cl): Deactivating, ortho-, para-directing groups. They are electron-withdrawing by induction but electron-donating by resonance.
These competing electronic effects create a unique electron distribution around the aromatic ring, which is key to deciphering its NMR spectra. The presence of all these groups provides characteristic signals in IR and MS.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum
The structure of this compound has no plane of symmetry, meaning all protons are chemically distinct. We predict three signals:
-
Two Aromatic Protons (H-3 and H-5): Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1]. The strong electron-withdrawing nature of the nitro group at C-6 will significantly deshield the adjacent H-5, shifting it downfield. The H-3 proton is situated between a bromine and a chlorine atom, both of which are inductively withdrawing, also causing a downfield shift. These two protons are four bonds apart and will exhibit a small meta-coupling (⁴J), typically in the range of 2-3 Hz, appearing as two distinct doublets[2].
-
One Phenolic Proton (-OH): The chemical shift of a phenolic proton can vary widely (3-8 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding[3]. It typically appears as a broad singlet because its coupling to other protons is often averaged out by rapid chemical exchange. Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group is expected, which can shift the proton significantly downfield.
Data Interpretation
A representative ¹H NMR spectrum would exhibit the following key features, summarized in the table below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.1 - 8.3 | Doublet (d) | ~2.5 | 1H |
| H-3 | 7.7 - 7.9 | Doublet (d) | ~2.5 | 1H |
| -OH | 10.5 - 11.5 (variable) | Singlet (s) | - | 1H |
Causality: The significant downfield shift of the -OH proton provides strong evidence for intramolecular hydrogen bonding with the ortho-nitro group. The relative positions of H-5 and H-3 are dictated by the superior deshielding effect of the adjacent nitro group compared to the halogens.
Caption: ¹H-¹H coupling relationship in the aromatic region.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for phenols to clearly observe the -OH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz spectrometer is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
-
Analysis: Calibrate the spectrum to the TMS peak. Integrate the signals and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.
Predicted ¹³C NMR Spectrum
The lack of symmetry in this compound means all six aromatic carbons are chemically non-equivalent and will produce six distinct signals[4][5]. Aromatic carbons typically resonate between 120-150 ppm[4].
-
Substituent Effects: The chemical shifts are heavily influenced by the attached groups.
-
C-OH (C-1): The oxygen atom is deshielding, shifting this carbon downfield (typically 150-160 ppm).
-
C-NO₂ (C-6): The electron-withdrawing nitro group deshields C-6.
-
C-Br (C-2) & C-Cl (C-4): Halogens have a complex effect. They are electronegative (deshielding) but also exhibit a "heavy atom effect" (shielding), particularly bromine. Their final shifts are a balance of these factors.
-
C-H (C-3 & C-5): These carbons are influenced by all surrounding groups. C-5, adjacent to the nitro group, is expected to be more deshielded than C-3.
-
Data Interpretation
A representative ¹³C NMR spectrum would display six signals in the aromatic region, assigned based on established substituent chemical shift (SCS) effects[6][7].
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-OH) | 150 - 155 | Attached to electronegative oxygen. |
| C-6 (-NO₂) | 140 - 145 | Deshielded by the nitro group. |
| C-4 (-Cl) | 128 - 133 | Influenced by chlorine and adjacent nitro group. |
| C-5 (-H) | 125 - 130 | Deshielded by ortho-nitro and para-hydroxyl groups. |
| C-3 (-H) | 120 - 125 | Influenced by ortho-bromo, para-chloro, and ortho-hydroxyl groups. |
| C-2 (-Br) | 110 - 115 | Shielded by the "heavy atom effect" of bromine. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required compared to ¹H NMR.
-
Processing & Analysis: The processing steps are similar to ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum and Data Interpretation
The IR spectrum of this compound will be complex, but several key absorption bands can be predicted and identified.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3200 - 3400 | O-H stretch (phenolic) | Medium | May appear sharper than a typical phenol due to strong intramolecular hydrogen bonding with the ortho-nitro group[8]. |
| 3050 - 3100 | Aromatic C-H stretch | Medium | Characteristic of protons on a benzene ring[9]. |
| 1580 - 1610 | Aromatic C=C ring stretch | Strong | Multiple bands are expected in this region for substituted benzenes[3]. |
| 1520 - 1550 | Asymmetric N-O stretch (NO₂) | Strong | A very strong and characteristic absorption for aromatic nitro compounds[10]. |
| 1330 - 1360 | Symmetric N-O stretch (NO₂) | Strong | The second key band for the nitro group[10]. |
| ~1200 | C-O stretch (phenolic) | Strong | Differentiates phenols from aliphatic alcohols[9]. |
| 1000 - 1100 | C-Cl stretch | Medium | Found in the fingerprint region. |
| 550 - 650 | C-Br stretch | Medium | Found in the lower frequency fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare them to correlation tables.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₃BrClNO₃) is approximately 252.45 g/mol [11]. The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Isotopic Pattern: The combination of one Br and one Cl atom creates a highly characteristic pattern for the molecular ion cluster:
-
M⁺ peak: (⁷⁹Br, ³⁵Cl) - The nominal mass peak.
-
M+2 peak: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - This peak will be very intense, nearly 1.25 times the intensity of the M⁺ peak.
-
M+4 peak: (⁸¹Br, ³⁷Cl) - This peak will have an intensity of about 40% of the M⁺ peak. This unique "M, M+2, M+4" signature is definitive proof for the presence of one bromine and one chlorine atom.
-
Data Interpretation: Fragmentation
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The fragmentation of halogenated phenols often involves competition between the loss of a halogen radical, hydrogen halide, or CO[12][13].
-
[M - NO₂]⁺: Loss of the nitro group (46 Da) is a common fragmentation pathway.
-
[M - Br]⁺: Loss of the bromine radical (79 or 81 Da).
-
[M - Cl]⁺: Loss of the chlorine radical (35 or 37 Da).
-
[M - CO]⁺: Loss of carbon monoxide (28 Da) from the phenol ring is a characteristic fragmentation for phenols[3].
| m/z (Nominal) | Ion Fragment | Comments |
| 251/253/255 | [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClNO₃]⁺ | Molecular ion cluster. The base peak may vary. |
| 205/207/209 | [M - NO₂]⁺ | Loss of nitro group. Isotopic pattern for Br and Cl remains. |
| 172/174 | [M - Br]⁺ | Loss of bromine. Isotopic pattern for Cl remains (3:1 ratio). |
| 223/225 | [M - CO]⁺ | Loss of CO. Isotopic pattern for Br and Cl remains. |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. The power of spectroscopic analysis lies in integrating the data from all methods. A logical workflow ensures a self-validating system for structure confirmation.
Caption: Workflow for integrated spectral analysis.
Conclusion
The spectral analysis of this compound is a quintessential example of modern structural elucidation. The ¹H and ¹³C NMR spectra reveal the precise electronic environment of the aromatic core, dictated by the interplay of electron-donating and -withdrawing substituents. Infrared spectroscopy provides irrefutable evidence for the key functional groups, while mass spectrometry confirms the molecular weight and elemental composition through its unique and characteristic isotopic signature. By synthesizing the information from these orthogonal techniques, we can confidently and unequivocally confirm the structure of the target molecule. This guide serves as a template for approaching the spectral interpretation of similarly complex substituted aromatic systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
2-Bromo-4-chloro-6-nitrophenol comprehensive literature review
An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrophenol
Introduction and Overview
This compound is a halogenated and nitrated aromatic organic compound. Its molecular structure, featuring a phenol ring substituted with bromine, chlorine, and a nitro group, makes it a compound of significant interest in synthetic chemistry. The strategic placement of these functional groups—a hydroxyl group, two different halogens, and a strongly electron-withdrawing nitro group—creates a versatile chemical intermediate with multiple reactive sites. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.
The presence of these distinct functional groups allows for a wide array of chemical transformations, including electrophilic and nucleophilic substitutions, reduction of the nitro group, and cross-coupling reactions. These characteristics position this compound as a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).[1]
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 15969-10-5 | [2][3] |
| Molecular Formula | C₆H₃BrClNO₃ | [2][3] |
| Molecular Weight | 252.45 g/mol | [2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)Br)Cl | [2] |
| InChI Key | POBOBTAMSJHELX-UHFFFAOYSA-N | [2] |
| XLogP3 | 4.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 250.89848 Da | [2][4] |
| Topological Polar Surface Area | 66.1 Ų | [2] |
Synthesis and Manufacturing
The most prevalent and well-documented method for synthesizing this compound is through the direct electrophilic bromination of 4-chloro-2-nitrophenol. This pathway offers a high-yield and relatively straightforward approach.
Causality Behind Experimental Choices:
-
Starting Material: 4-chloro-2-nitrophenol is selected because the hydroxyl (-OH) and nitro (-NO₂) groups are already in the desired positions relative to each other. The hydroxyl group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating meta-director. The incoming electrophile (Br⁺) is directed to the position ortho to the powerful hydroxyl activator and meta to the nitro group, which corresponds to position 6.
-
Solvent: Glacial acetic acid is a common solvent for halogenation reactions. It is polar enough to dissolve the starting material and reagents but is less reactive than the aromatic ring, preventing unwanted side reactions.
-
Reagent: Elemental bromine (Br₂) is the source of the electrophile.
-
Temperature Control: The reaction is initiated at a low temperature (5-10°C) to control the rate of the highly exothermic bromination reaction, minimizing the formation of poly-brominated byproducts.[4][5] The temperature is then allowed to rise to ensure the reaction proceeds to completion.[4][5]
An alternative reported synthesis involves the nitration of 4-chloro-2-bromophenol using sodium nitrate and concentrated sulfuric acid.[4]
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by its array of functional groups, making it a versatile intermediate.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This site is available for O-alkylation to form ethers or esterification reactions.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂).[1] This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can undergo a vast number of subsequent reactions, such as diazotization or amide bond formation.
-
Halogen Atoms (-Br, -Cl): The bromine atom is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[1] Generally, the C-Br bond is more reactive and susceptible to cleavage in these reactions than the more stable C-Cl bond, allowing for selective functionalization. The bromine atom is also more readily eliminated than chlorine during certain electrophilic processes.[6]
Applications in Research and Development
While specific, large-scale industrial applications for this compound are not widely documented, its true value lies in its role as a versatile intermediate in organic synthesis.[6]
-
Building Block in Complex Synthesis: The multiple, selectively addressable functional groups make it an ideal starting point for synthesizing complex molecules with precise substitution patterns.[6]
-
Pharmaceutical Intermediate Potential: Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, the closely related 2-Bromo-6-nitrophenol is a documented precursor in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1] This highlights the potential utility of this compound in constructing novel pharmaceutical candidates where its specific substitution pattern could be advantageous for modulating biological activity or physicochemical properties. Halogenated intermediates containing bromine, chlorine, and fluorine are known to be utilized in multi-step API synthesis across various therapeutic areas, including antidiabetics and antihypertensives.[7]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[2]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[2][8]
-
First Aid: If swallowed, call a poison center or doctor.[9] If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[3][8] If inhaled, move the person into fresh air.[3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
-
Detailed Experimental Protocol: Synthesis
The following protocol is a synthesized methodology based on literature procedures for the bromination of 4-chloro-2-nitrophenol.[4][5]
Objective: To synthesize this compound.
Materials:
-
4-chloro-2-nitrophenol (1.0 eq.)
-
Bromine (1.1 eq.)
-
Glacial Acetic Acid
-
Ice-water bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
-
Büchner funnel and filter paper
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol (e.g., 3.12 g, 18.0 mmol) in glacial acetic acid (e.g., 25 mL).[4]
-
Cooling: Cool the solution to between 5-10°C using an ice-water bath.
-
Bromine Addition: Slowly add bromine (e.g., 1.0 mL, 19.7 mmol) dropwise to the cooled solution while stirring. Maintain the temperature at or below 10°C during the addition.[4][5]
-
Reaction: After the addition is complete, continue stirring the mixture at 10°C for 30 minutes.[4]
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.[4][5]
-
Quenching & Precipitation: Dilute the reaction mixture by pouring it into a beaker of ice-water. A yellow-orange precipitate of the product should form immediately.[4][5]
-
Isolation (Method A - Filtration): Vigorously stir the suspension and then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with water until the filtrate is near neutral pH, and then wash with a small amount of cold heptane.[4][5]
-
Isolation (Method B - Extraction): Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 30 mL).[4] Combine the organic layers.
-
Drying: Dry the filtered solid under high vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.[4]
-
Purification: The crude product is often of sufficient purity for many applications. If necessary, it can be further purified by recrystallization. A yield of 76-95% can be expected.[4][5]
-
Analysis: Confirm product identity and purity using techniques such as GC-MS, LC-MS, NMR, or by melting point determination.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 7. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-chloro-6-nitrophenol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-4-chloro-6-nitrophenol, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. We delve into the intricate interplay of electronic and steric effects governed by the bromo, chloro, nitro, and hydroxyl substituents, which collectively define the molecule's physicochemical properties and reactivity. This document serves as a critical resource for researchers, offering detailed synthetic protocols, in-depth spectroscopic characterization, and a thorough examination of its conformational landscape, underpinned by the principles of intramolecular hydrogen bonding.
Introduction
This compound is a versatile synthetic intermediate whose utility stems from its unique substitution pattern on the phenolic ring. The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (hydroxyl) groups imparts a distinct chemical personality to the molecule, making it a valuable precursor for the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its potential biological activity. This guide aims to provide a holistic view of this molecule, from its synthesis to its structural intricacies.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and application in various chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 15969-10-5 | [2] |
| Molecular Formula | C₆H₃BrClNO₃ | [2] |
| Molecular Weight | 252.45 g/mol | [2] |
| Appearance | Pale yellow or light brown crystalline powder | [3][4] |
| XLogP3 | 4.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Solubility Profile: this compound is generally soluble in polar organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Its solubility in non-polar solvents is limited.
Synthesis of this compound
The synthesis of this compound can be achieved through electrophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern due to the directing effects of the substituents. The hydroxyl group is a strongly activating, ortho, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The halogen atoms are deactivating but ortho, para-directing.
A common and effective synthetic strategy involves the bromination of 4-chloro-2-nitrophenol. This approach leverages the directing effects of the existing substituents to install the bromine atom at the desired position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Bromination of 4-chloro-2-nitrophenol
This protocol is adapted from established methods for the halogenation of substituted phenols.[5][6]
Materials:
-
4-chloro-2-nitrophenol
-
Glacial Acetic Acid
-
Bromine
-
Deionized Water
-
Heptane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in glacial acetic acid (0.64 M concentration) and cool the solution in an ice bath.
-
Slowly add 1.1 equivalents of bromine dropwise to the stirred solution, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Collect the yellow-orange precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water until the filtrate is neutral, followed by a wash with cold heptane.
-
Dry the product under high vacuum to yield this compound.
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction without being overly reactive.
-
Low Temperature: The initial low temperature helps to control the exothermic reaction and minimize the formation of by-products.
-
Ice-Water Quench: The addition of the reaction mixture to ice water precipitates the organic product, which has low solubility in water, allowing for its separation from the reaction medium.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling constants influenced by the electronic effects of the substituents. The phenolic proton may be broad and its chemical shift can be solvent-dependent. |
| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative substituents appearing further downfield. |
| FT-IR | Characteristic absorption bands for the O-H stretch (potentially broad due to hydrogen bonding), C=C stretching of the aromatic ring, and strong asymmetric and symmetric stretches for the NO₂ group will be observed. C-Br and C-Cl stretching vibrations will appear in the fingerprint region. |
| UV-Vis | The electronic spectrum is expected to show absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. The presence of the nitro and hydroxyl groups will influence the position and intensity of these bands.[7] |
Conformational Analysis: The Role of Intramolecular Hydrogen Bonding
The conformation of this compound is primarily dictated by the orientation of the hydroxyl and nitro groups. Due to their proximity in the ortho position, a strong intramolecular hydrogen bond is expected to form between the hydroxyl proton and one of the oxygen atoms of the nitro group.[8][9][10]
This intramolecular hydrogen bond has several significant consequences:
-
Planarity: The formation of a stable six-membered ring-like structure through the hydrogen bond favors a planar conformation of the molecule.[11]
-
Restricted Rotation: The rotation of the hydroxyl and nitro groups is significantly hindered.
-
Physicochemical Properties: Intramolecular hydrogen bonding reduces the potential for intermolecular hydrogen bonding, which typically leads to a lower boiling point and decreased solubility in water compared to its meta and para isomers where intermolecular hydrogen bonding would predominate.[8]
Caption: Conformational preference of this compound.
Computational studies on similar molecules, such as 2-nitrophenol, using Density Functional Theory (DFT) have confirmed that the conformer with the intramolecular hydrogen bond is the most stable.[12] Similar computational analysis on 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol also provides insights into the influence of substituents on the molecular geometry and vibrational frequencies.[13]
Potential Applications and Biological Activity
This compound serves as a key building block in organic synthesis. Its multiple reactive sites allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of:
-
Pharmaceuticals: Halogenated and nitrated aromatic compounds are common motifs in many drug molecules.[14]
-
Agrochemicals: Substituted phenols are used in the development of herbicides and fungicides.[1]
-
Dyes and Pigments: The chromophoric nature of the nitrophenol core makes it a candidate for the synthesis of coloring agents.
The biological activity of halogenated nitrophenols is an area of active research. The presence of halogens can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to increased biological activity.[15][16][17] Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[14] Specifically, dihalogenated nitrophenols have been identified as emerging disinfection byproducts in drinking water with potential cardiotoxic effects.[18] Further investigation into the specific biological profile of this compound is warranted.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, synthesis, and conformational properties of this compound. The interplay of its various substituents governs its chemical behavior and three-dimensional structure, with intramolecular hydrogen bonding playing a pivotal role in defining its preferred conformation. The synthetic protocols and spectroscopic data presented herein offer a practical framework for researchers working with this compound. As a versatile synthetic intermediate, this compound holds significant potential for the development of novel molecules with diverse applications in medicine, agriculture, and materials science.
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 15969-10-5 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
- 7. ijcrt.org [ijcrt.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. testbook.com [testbook.com]
- 10. Write the types of hydrogen bonding in P-nitrophenol and O-nitrophenol. - MPPCS Exam Preparation [madhyapradesh.pscnotes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Theoretical and Computational Investigation of 2-Bromo-4-chloro-6-nitrophenol: A Guide for Researchers
Introduction
2-Bromo-4-chloro-6-nitrophenol is a halogenated nitrophenolic compound with significant potential in various chemical and pharmaceutical applications. Its unique molecular structure, featuring electron-withdrawing nitro and halogen groups on a phenol backbone, imparts distinct electronic and spectroscopic properties that are of great interest to researchers in drug discovery and materials science. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound, offering insights into its molecular geometry, vibrational signatures, electronic characteristics, and non-linear optical (NLO) potential. By leveraging Density Functional Theory (DFT) and other computational methods, we can elucidate the structure-property relationships that govern the behavior of this molecule, thereby accelerating its application in novel research and development endeavors.
PART 1: Molecular Structure and Synthesis
Optimized Molecular Geometry
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation. For this compound, geometry optimization is typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice.[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | C-C-Br | 119.5 |
| C-Cl | 1.74 | C-C-Cl | 120.1 |
| C-N | 1.47 | C-C-N | 118.7 |
| N-O | 1.22 | O-N-O | 123.5 |
| C-O | 1.35 | C-C-O | 121.3 |
| O-H | 0.96 | C-O-H | 109.2 |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
Synthesis Pathway
A common synthetic route to this compound involves the bromination of 4-chloro-2-nitrophenol.[3][4] The process typically involves dissolving 4-chloro-2-nitrophenol in acetic acid and then adding bromine under controlled temperature conditions.[3][4]
Caption: A simplified workflow for the synthesis of this compound.
PART 2: Spectroscopic Analysis - A Computational Perspective
Computational spectroscopy is a powerful tool for interpreting and predicting the spectral properties of molecules. By simulating vibrational and electronic spectra, we can gain a deeper understanding of the underlying molecular motions and electronic transitions.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies are calculated by performing a frequency analysis on the optimized geometry of this compound. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model. A comparative analysis of the theoretical and experimental spectra allows for a precise assignment of the observed vibrational bands to specific molecular motions.[5][6]
Table 2: Key Vibrational Frequencies and Assignments for this compound (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 | O-H stretch | Stretching of the hydroxyl group. |
| ~1580 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1530 | N-O asymmetric stretch | Asymmetric stretching of the nitro group. |
| ~1350 | N-O symmetric stretch | Symmetric stretching of the nitro group. |
| ~1280 | C-O stretch | Stretching of the carbon-oxygen bond. |
| ~1100 | C-H in-plane bend | In-plane bending of aromatic C-H bonds. |
| ~830 | C-Cl stretch | Stretching of the carbon-chlorine bond. |
| ~680 | C-Br stretch | Stretching of the carbon-bromine bond. |
Note: These are predicted frequencies based on studies of similar molecules and may differ from experimental values.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the UV-Vis absorption spectrum of organic molecules.[7] This analysis helps to identify the electronic transitions responsible for the observed absorption bands. For this compound, the transitions are expected to be of the π → π* and n → π* type, primarily involving the phenyl ring and the nitro group.
PART 3: Electronic Properties and Chemical Reactivity
The electronic properties of a molecule are paramount in determining its chemical behavior and potential applications. Computational chemistry provides a suite of tools to probe these properties at the molecular level.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[8][9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the presence of electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, influencing its charge transfer characteristics.
Caption: The relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[10][11][12] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.[10] For this compound, the oxygen atoms of the nitro and hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group and the regions around the halogen atoms will exhibit positive potential.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, halogens) groups in this compound suggests that it may possess significant NLO properties due to intramolecular charge transfer.
PART 4: Experimental Protocols - A Computational Workflow
The following outlines a typical computational workflow for the theoretical study of this compound.
Step 1: Molecular Structure Input
-
Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.
Step 2: Geometry Optimization
-
Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.
Step 3: Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.
Step 4: Electronic Property Calculations
-
Perform single-point energy calculations on the optimized geometry to obtain the HOMO and LUMO energies and generate the MEP map.
Step 5: NLO Property Calculations
-
Calculate the first-order hyperpolarizability (β) to assess the NLO potential of the molecule.
Step 6: Data Analysis and Visualization
-
Analyze the output files to extract bond lengths, bond angles, vibrational frequencies, electronic energies, and NLO parameters.
-
Visualize the optimized structure, vibrational modes, HOMO-LUMO orbitals, and MEP map using appropriate software.
Caption: A standard computational workflow for studying molecular properties.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into the molecule's structural, spectroscopic, and electronic properties. This knowledge is instrumental in guiding the rational design of new molecules with tailored functionalities for applications in drug development and materials science. The synergy between computational predictions and experimental validations will undoubtedly continue to drive innovation in these fields.
References
- 1. ripublication.com [ripublication.com]
- 2. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 3. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Density functional theory calculations and vibrational spectra of 2‐bromo‐4‐chloro phenol and 2‐chloro‐4‐nitro phenol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Utility of 2-Bromo-4-chloro-6-nitrophenol in the Synthesis of Pharmaceutical Intermediates
Abstract
This comprehensive guide delineates the strategic application of 2-bromo-4-chloro-6-nitrophenol as a versatile starting material for the synthesis of complex pharmaceutical intermediates. The unique electronic and steric properties conferred by its trifunctionalized aromatic ring—a nucleophilic substitution-activating nitro group, and two distinct halogen atoms—offer a rich platform for selective chemical modifications. This document provides an in-depth analysis of the reactivity of this compound, alongside detailed, field-proven protocols for key transformations. These include the selective reduction of the nitro group to an amine, nucleophilic aromatic substitution of the chloro group, and palladium-catalyzed cross-coupling reactions at the bromo position. The causality behind experimental choices, such as solvent selection, temperature control, and catalyst systems, is thoroughly explained to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: A Building Block of Strategic Importance
In the landscape of medicinal chemistry and pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The choice of starting materials is a critical determinant of the success and efficiency of a synthetic campaign. This compound emerges as a highly valuable and strategically functionalized building block. Its utility is rooted in the orthogonal reactivity of its three key functional groups: the nitro group, the chlorine atom, and the bromine atom, all situated on a phenol scaffold.
The electron-withdrawing nature of the nitro group significantly acidifies the phenolic proton and activates the aromatic ring towards nucleophilic aromatic substitution, primarily at the para-position (C4, bearing the chlorine atom). The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization. This inherent chemical orthogonality enables a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of a diverse array of pharmaceutical intermediates. This guide will explore the key transformations of this compound, providing both the "how" and the "why" behind the synthetic protocols.
Core Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound can be broadly categorized into three primary types of transformations, each targeting a specific functional group. The interplay of these reactions allows for a modular approach to the synthesis of complex intermediates.
Diagram: Logical Flow of Synthetic Transformations
Caption: Synthetic pathways from this compound.
Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation in the synthesis of many active pharmaceutical ingredients (APIs), introducing a versatile nucleophilic center. The choice of reducing agent is critical to avoid undesired side reactions, such as the reduction of the halogen substituents (hydrodehalogenation).
Causality of Reagent Selection:
-
Sodium Dithionite (Na₂S₂O₄): This reagent is often preferred for its mildness and selectivity. It is particularly useful when sensitive functional groups are present. The reaction is typically carried out in a biphasic system (e.g., ethyl acetate/water) to facilitate product extraction.
-
Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction. The reaction proceeds via single electron transfer from the iron metal. The acidic medium helps to dissolve the iron and protonate the nitro group, facilitating its reduction.
-
Catalytic Hydrogenation (H₂, Pd/C): While highly efficient, this method carries a higher risk of hydrodehalogenation, particularly at the more labile C-Br bond. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to achieve selectivity.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom makes the C4 position highly susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is enhanced by the nitro group, which delocalizes the negative charge. The choice of solvent is crucial; polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophile, increasing its reactivity.
Palladium-Catalyzed Cross-Coupling at the C2 Position
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective formation of new carbon-carbon or carbon-nitrogen bonds at the C2 position.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds. This is a robust and widely used method for constructing biaryl scaffolds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Experimental Protocols
Safety Precaution: Always conduct a thorough safety assessment before starting any chemical synthesis. This compound and its derivatives should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Selective Reduction of this compound to 2-Amino-6-bromo-4-chlorophenol
Diagram: Workflow for Selective Nitro Reduction
Caption: Step-by-step workflow for the reduction of the nitro group.
Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add ethyl acetate and deionized water in a 1:1 ratio (e.g., 10 mL of each per gram of starting material).
-
Stir the biphasic mixture vigorously to ensure good mixing.
-
Slowly add sodium dithionite (4.0 eq) in portions over 30 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-amino-6-bromo-4-chlorophenol can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Solvent System (TLC) | 30% Ethyl acetate in Hexanes |
Protocol 2: Nucleophilic Aromatic Substitution with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (3.0 eq).
-
Add dry DMSO (10 mL per gram of starting material).
-
Add morpholine (2.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove residual DMSO and salts.
-
Dry the solid under vacuum to obtain 2-bromo-6-nitro-4-morpholinophenol.
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by NMR) | >95% |
| Solvent System (TLC) | 50% Ethyl acetate in Hexanes |
Conclusion
This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. The distinct reactivity of its functional groups allows for a high degree of control and flexibility in synthetic design. The protocols outlined in this guide provide a solid foundation for the practical application of this reagent. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, researchers can effectively leverage the unique chemical properties of this compound to accelerate the drug discovery and development process.
experimental protocol for nitration of 2-bromo-4-chlorophenol
An Application Note for the Regioselective Synthesis of 2-Bromo-4-chloro-6-nitrophenol
Abstract
This application note provides a comprehensive and detailed protocol for the regioselective nitration of 2-bromo-4-chlorophenol to synthesize this compound. This compound is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes[1][2]. The procedure herein is designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and reproducibility. We delve into the mechanistic underpinnings of the reaction, explaining the basis for the observed regioselectivity, and provide a step-by-step methodology from reagent handling to product purification and characterization.
Introduction: Scientific Context and Rationale
Halogenated nitrophenols are a critical class of chemical building blocks. The presence of nitro and halogen functional groups on a phenolic backbone offers multiple reactive sites for further synthetic transformations. Specifically, this compound serves as a key precursor for more complex molecular architectures where precise functional group placement is paramount for achieving desired biological activity or material properties.
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. However, the reaction's success, particularly for highly activated systems like phenols, hinges on careful control of reaction conditions to prevent oxidative decomposition and the formation of undesired isomers[3]. The protocol detailed below has been optimized to favor the formation of the 6-nitro isomer by leveraging the powerful directing effects of the existing substituents and controlling the reaction temperature.
Mechanism of Electrophilic Nitration and Regioselectivity
The nitration of 2-bromo-4-chlorophenol is a textbook electrophilic aromatic substitution reaction. The key to this process is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).
Generation of the Nitronium Ion
A mixture of concentrated nitric acid and sulfuric acid, often termed "mixed acid," is used to generate the nitronium ion. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive NO₂⁺ electrophile[4][5][6].
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regioselectivity
The position of the incoming nitro group is dictated by the activating and directing effects of the substituents already present on the phenol ring:
-
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group. It dramatically increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack[7][8].
-
Bromo (-Br) and Chloro (-Cl): These halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because their lone pairs can participate in resonance, stabilizing the intermediate carbocation (arenium ion)[9].
In 2-bromo-4-chlorophenol, the hydroxyl group's powerful activating effect dominates. It strongly directs the incoming electrophile to the positions ortho and para to it. Since the para position (C4) and one ortho position (C2) are already occupied, the nitration occurs regioselectively at the vacant ortho position, C6.
Figure 1: Simplified mechanism for the nitration of 2-bromo-4-chlorophenol.
Comprehensive Experimental Protocol
Warning: This procedure involves highly corrosive and oxidizing acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat[10][11][12]. An eyewash station and safety shower must be readily accessible[11].
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Molar Eq. | Role |
| 2-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 | 695-96-5 | 10.37 g | 1.0 | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 50 mL | - | Solvent |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | 5.5 mL | ~2.0 | Catalyst/Dehydrating Agent |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | 4.0 mL | ~1.2 | Nitrating Agent |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
50 mL dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Dissolution: Place 2-bromo-4-chlorophenol (10.37 g, 50.0 mmol) into the 250 mL three-neck round-bottom flask. Add glacial acetic acid (50 mL) and a magnetic stir bar. Stir the mixture at room temperature until the solid is fully dissolved.[13]
-
Cooling: Equip the flask with a dropping funnel and a thermometer. Place the entire setup in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[14]
-
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (5.5 mL) to concentrated nitric acid (4.0 mL). Caution: This addition is exothermic. Perform this step slowly and within the ice bath.
-
Addition: Slowly add the prepared nitrating mixture dropwise to the cooled phenol solution via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize side-product formation.[13][14]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour, then allow it to warm to room temperature and stir for another 2-3 hours.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The product will be more polar than the starting material.[15]
Part B: Product Isolation and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and water with vigorous stirring. A yellow solid will precipitate immediately.[13][14][15]
-
Filtration: Allow the mixture to stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids. Subsequently, wash the solid with a small amount of cold heptane to remove non-polar impurities.[13][15]
-
Drying: Transfer the yellow solid to a watch glass and dry it in a vacuum oven at 40-50 °C to a constant weight.[15]
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture is effective.
Expected Results & Characterization
-
Product: this compound[16]
-
Yield (Typical): 75-90%
-
Molecular Formula: C₆H₃BrClNO₃[16]
-
Molecular Weight: 252.45 g/mol [16]
-
Melting Point: ~125 °C[13]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Safety and Waste Disposal
-
Personnel Safety: Adherence to the PPE guidelines outlined in section 3 is mandatory. In case of skin contact with acids, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[10][11][17].
-
Waste Disposal: The acidic aqueous filtrate should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to institutional guidelines. Organic solvent waste should be collected in a designated halogenated waste container.
Conclusion
This application note presents a reliable and well-characterized protocol for the synthesis of this compound. By carefully controlling the reaction temperature and stoichiometry, the nitration of 2-bromo-4-chlorophenol proceeds with high yield and excellent regioselectivity. This procedure provides a solid foundation for researchers requiring this versatile intermediate for applications in medicinal chemistry and materials science.
References
- 1. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 2. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. byjus.com [byjus.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. labproinc.com [labproinc.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
- 16. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. columbuschemical.com [columbuschemical.com]
Application Notes & Protocols: The Strategic Use of 2-Bromo-4-chloro-6-nitrophenol as a Precursor in Advanced Azo Dye Synthesis
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, with their synthesis primarily relying on the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] This document provides an in-depth guide on the utilization of 2-Bromo-4-chloro-6-nitrophenol (BCNP), a highly substituted phenol, in the synthesis of complex azo dyes. Direct azo coupling onto the BCNP ring is sterically and electronically challenging due to the lack of unsubstituted ortho or para positions relative to the activating hydroxyl group. Therefore, this guide presents a strategic, chemically sound approach where BCNP serves as a precursor. The protocol is centered on the initial reduction of the nitro group to form 2-amino-6-bromo-4-chlorophenol, which then acts as a unique diazo component. This methodology enables the incorporation of the halogen and hydroxyl-substituted aromatic moiety into novel azo structures, offering a pathway to dyes with potentially unique spectral and functional properties.
Part 1: Mechanistic Rationale and Synthetic Strategy
The foundational chemistry of azo dye formation is a two-step process:
-
Diazotization: The conversion of a primary aromatic amine (Ar-NH₂) into a diazonium salt (Ar-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[2]
-
Azo Coupling: An electrophilic aromatic substitution where the diazonium salt acts as a weak electrophile, attacking an electron-rich coupling component such as a phenol or an aniline derivative.[3][4]
A critical analysis of the this compound structure (CAS: 15969-10-5) reveals that the positions most activated for electrophilic attack by the hydroxyl group—the two ortho positions and one para position—are all occupied by bromo, nitro, and chloro substituents, respectively.[5] This makes a direct coupling reaction, where BCNP would act as the nucleophile, highly improbable under standard conditions.
Our strategic approach circumvents this issue by repurposing BCNP. By reducing the C6-nitro group to a primary amine, we transform BCNP into a valuable synthetic intermediate: 2-amino-6-bromo-4-chlorophenol . This new compound can now function as the diazo component , allowing its unique electronic and steric features to be integrated into a final azo dye structure. The electron-withdrawing nature of the halogen substituents is known to produce a bathochromic shift (a deepening of the color) in the final dye.[6]
The overall workflow is therefore a three-stage process:
Caption: Proposed synthetic workflow for utilizing BCNP in azo dye synthesis.
Part 2: Detailed Experimental Protocols
Safety Precautions: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts in their solid, dry state can be explosive and must always be kept in a cold aqueous solution and used immediately after preparation.[1]
Protocol 1: Synthesis of 2-Amino-6-bromo-4-chlorophenol via Reduction
Principle: This protocol details the reduction of the aromatic nitro group in BCNP to a primary amine using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The tin complex formed is subsequently hydrolyzed with a strong base to liberate the free amine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazards |
| This compound | 252.45 | 15969-10-5 | Harmful, Irritant[5] |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 10025-69-1 | Corrosive, Harmful |
| Hydrochloric acid (conc., ~37%) | 36.46 | 7647-01-0 | Corrosive, Toxic |
| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive |
| Ethanol (95%) | 46.07 | 64-17-5 | Flammable |
| Deionized Water | 18.02 | 7732-18-5 | - |
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
In the flask, add this compound (5.05 g, 0.02 mol).
-
Add ethanol (50 mL) and stir to dissolve the solid.
-
In a separate beaker, carefully dissolve stannous chloride dihydrate (22.56 g, 0.10 mol) in concentrated hydrochloric acid (40 mL). This reaction is exothermic.
-
Slowly add the acidic SnCl₂ solution to the flask containing the BCNP solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a 40% (w/v) aqueous NaOH solution. This is a highly exothermic process and will precipitate tin hydroxides. Continue adding NaOH until the solution is strongly alkaline (pH > 12).
-
The product, 2-amino-6-bromo-4-chlorophenol, will precipitate as a solid.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the amine precursor.
Protocol 2: Synthesis of Azo Dye from 2-Amino-6-bromo-4-chlorophenol
Principle: This protocol uses the amine synthesized in Protocol 1 as the diazo component. It is first converted to its diazonium salt at low temperature, which is then immediately reacted with an alkaline solution of a coupling agent (Naphthalen-2-ol is used here as a representative example) to form the final azo dye.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Amino-6-bromo-4-chlorophenol | 222.47 | N/A | Synthesized in Protocol 1 |
| Sodium nitrite (NaNO₂) | 69.00 | 7632-00-0 | Oxidizer, Toxic |
| Hydrochloric acid (conc., ~37%) | 36.46 | 7647-01-0 | Corrosive, Toxic |
| Naphthalen-2-ol (β-Naphthol) | 144.17 | 135-19-3 | Harmful |
| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive |
| Deionized Water | 18.02 | 7732-18-5 | - |
Procedure:
Part A: Diazotization (Preparation of Diazonium Salt)
-
In a 150 mL beaker, suspend 2-amino-6-bromo-4-chlorophenol (2.22 g, 0.01 mol) in 25 mL of deionized water.
-
Add concentrated hydrochloric acid (5 mL) and stir until the amine dissolves completely, forming the hydrochloride salt.
-
Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. It is critical to maintain this temperature range.[8]
-
In a separate small beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of cold deionized water.
-
Using a dropper, add the cold sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the temperature never exceeds 5 °C.
-
The resulting clear solution is the freshly prepared diazonium salt. Keep this solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve Naphthalen-2-ol (1.44 g, 0.01 mol) in 30 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this alkaline solution in an ice bath to below 5 °C. The formation of the phenoxide ion in the alkaline medium is essential for activating the ring for electrophilic attack.[8][9]
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold Naphthalen-2-ol solution.
-
An intensely colored precipitate of the azo dye should form immediately. The color will depend on the specific diazo component but is expected to be in the red-to-violet range.
-
Once the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Filter the crude dye using vacuum filtration with a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water until the filtrate is neutral.
-
Allow the solid to air-dry or dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Part 3: Mechanistic Visualization and Data
The azo coupling step is a classic electrophilic aromatic substitution. The diazonium ion, a weak electrophile, is attacked by the highly activated π-system of the naphthoxide ion.
Caption: Generalized mechanism for electrophilic azo coupling on a naphthoxide ion.
Stoichiometric Summary (for Protocol 2)
| Compound | Role | Molar Mass | Moles | Mass (g) |
| 2-Amino-6-bromo-4-chlorophenol | Diazo Component | 222.47 | 0.01 | 2.22 |
| Sodium Nitrite | Diazotizing Agent | 69.00 | 0.011 | 0.76 |
| Naphthalen-2-ol | Coupling Component | 144.17 | 0.01 | 1.44 |
| Expected Product | Azo Dye | 365.64 | ~0.01 | ~3.66 (Theoretical) |
Conclusion
While this compound is not a viable coupling component for direct azo dye synthesis, it serves as an excellent and strategically important precursor. Through a straightforward reduction of its nitro group, it is converted into a unique aromatic amine. The subsequent diazotization and coupling of this amine provide a robust pathway to novel azo dyes containing a polysubstituted phenolic moiety. This approach expands the synthetic chemist's toolkit, enabling the creation of dyes with tailored properties for advanced applications in materials science, analytics, and textiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. v2.pjsir.org [v2.pjsir.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. benchchem.com [benchchem.com]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
The Nitro-Phenolic Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of Functionalized Nitrophenols
The nitrophenol moiety, a deceptively simple aromatic scaffold, continues to be a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, conferred by the potent electron-withdrawing nitro group and the versatile phenolic hydroxyl group, make it a privileged structure in drug design and development. The nitro group can act as both a pharmacophore and a toxicophore, a duality that medicinal chemists skillfully exploit.[1] It significantly impacts the polarity and electronic nature of the parent molecule, often enhancing interactions with biological targets like proteins.[1][2] This guide provides an in-depth exploration of the multifaceted applications of functionalized nitrophenols, offering both the strategic "why" and the practical "how" for researchers, scientists, and drug development professionals. We will delve into their role as pivotal synthetic intermediates, their application in sophisticated prodrug strategies, their intrinsic bioactivity, and their utility as analytical probes.
Section 1: Nitrophenols as Key Synthetic Intermediates
The strategic placement of a nitro group on a phenol ring opens a gateway to a vast landscape of chemical transformations. The nitro group can be readily reduced to an amine, a fundamental building block in many pharmaceuticals, or it can serve as a directing group for further aromatic substitutions.
The Gateway to Aminophenols: Reduction of Nitrophenols
One of the most powerful applications of nitrophenols in synthesis is their reduction to the corresponding aminophenols. This transformation is a critical step in the industrial synthesis of numerous active pharmaceutical ingredients (APIs), most notably paracetamol (acetaminophen).
Causality Behind Experimental Choices: The choice of reducing agent and reaction conditions is paramount and depends on factors such as the presence of other functional groups, desired selectivity, and scalability. For laboratory-scale synthesis, catalytic hydrogenation offers high yields and clean reactions. For industrial applications, cost-effective methods are often preferred.
Application Protocol 1: Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol
This protocol details the laboratory-scale synthesis of 4-aminophenol, a key precursor for paracetamol, via the catalytic reduction of 4-nitrophenol.
Materials:
-
4-Nitrophenol
-
Sodium borohydride (NaBH₄)
-
Gold nanoparticles (AuNPs) solution (as catalyst)[3]
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Reaction Mixture: In a standard 3 mL quartz cuvette, prepare a stock aqueous solution of 4-nitrophenol (0.012 M).[3]
-
Catalyst Addition: To the cuvette, add 2.5 mL of distilled water and 0.5 mL of the AuNPs solution.[3]
-
Initiation of Reduction: To this solution, add 100 µL of the 4-nitrophenol stock solution and finally 50 µL of a freshly prepared NaBH₄ solution (0.1 M).[3]
-
Monitoring the Reaction: Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. The peak corresponding to 4-nitrophenol will decrease in intensity as it is converted to 4-aminophenol.[3] Record absorbance spectra at regular intervals (e.g., every 2 minutes) to track the reaction progress.[3]
-
Reaction Completion and Work-up: The reaction is complete when the characteristic absorbance of 4-nitrophenol is no longer observed. The resulting solution contains 4-aminophenol, which can be isolated and purified using standard techniques such as extraction and recrystallization for subsequent use.
Self-Validation: The progress and completion of the reaction can be quantitatively validated by the disappearance of the 4-nitrophenol absorbance peak in the UV-Vis spectrum. The identity and purity of the resulting 4-aminophenol can be confirmed by techniques like NMR spectroscopy and melting point analysis.
Diagram: Synthetic Pathway from Phenol to Paracetamol
Caption: Key synthetic steps in the production of paracetamol from phenol.
Section 2: Prodrug Strategies Employing Nitrophenols
The phenolic hydroxyl group is an ideal handle for prodrug design, allowing for the temporary masking of a drug's active form to improve its physicochemical properties, such as solubility or permeability, or to achieve targeted drug delivery.[4][5]
O-Nitrobenzyl-Based Photoremovable Protecting Groups
A sophisticated application of nitrophenols in prodrug design involves their use as photoremovable protecting groups (PPGs). The o-nitrobenzyl group is a classic example of a PPG that can be cleaved with light to release the active drug with high spatiotemporal control.[6]
Causality Behind Experimental Choices: This strategy is particularly advantageous for anticancer therapies, where precise targeting of tumors is crucial to minimize damage to healthy tissues.[6] The choice of a photoremovable group allows for drug activation only at the site of irradiation, offering a high degree of selectivity.[6]
Application Note 2: Design of a Photoreleasable Nitrophenol-Based Prodrug
Concept: A potent but poorly soluble anticancer drug containing a hydroxyl or carboxyl group is conjugated to an o-nitrobenzyl moiety. This prodrug is systemically administered in an inactive form. Upon exposure to a specific wavelength of light at the tumor site, the o-nitrobenzyl group undergoes a photochemical rearrangement and cleavage, releasing the active drug locally.
Workflow for Development:
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and its Catalytic Activity in the Reduction of Nitro Compounds [mdpi.com]
- 4. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
protocol for Suzuki coupling reactions with 2-Bromo-4-chloro-6-nitrophenol
An Application Guide for the Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-nitrophenol
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a detailed protocol and expert guidance for the Suzuki coupling of a challenging, multifunctional substrate: this compound. We delve into the specific considerations dictated by the substrate's unique electronic and steric profile, offering a robust starting protocol, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Multifunctional Substrate
The synthesis of substituted biaryl compounds is a central theme in medicinal chemistry.[2] The target substrate, this compound, presents a valuable scaffold for introducing molecular diversity. However, its structure poses several distinct challenges for palladium-catalyzed cross-coupling:
-
Steric Hindrance: The target bromine atom is flanked by a bulky nitro group and a hydroxyl group, which can significantly impede the crucial oxidative addition step in the catalytic cycle.[3][4]
-
Competing Reaction Sites: The presence of both a bromo and a chloro substituent requires a catalyst system with high chemoselectivity. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl, suggesting that selective coupling at the C-Br bond is feasible with careful condition selection.[2][5]
-
Electronically Complex System: The powerful electron-withdrawing nitro group deactivates the aromatic ring but activates the C-Br bond towards oxidative addition. Conversely, the electron-donating hydroxyl group has an opposing electronic effect.
-
Acidic Phenolic Proton: The acidic proton of the hydroxyl group can interfere with the basic conditions required for the reaction, potentially neutralizing the base or leading to unwanted side reactions.
This guide provides a framework for navigating these challenges to achieve a successful and high-yielding synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is key to rational protocol design and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with sterically hindered or electron-rich halides.[6][9]
-
Transmetalation: The organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[5][10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.
Protocol Design: Rationale and Key Considerations
For a demanding substrate like this compound, a generic protocol is unlikely to succeed. The following choices are based on principles for overcoming steric and electronic hurdles.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates.[12] Success requires a more robust system. We recommend using a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich dialkylbiaryl phosphine ligand.[13] Ligands such as SPhos , XPhos , or JohnPhos are designed to accelerate both the difficult oxidative addition and the final reductive elimination step, making them ideal for this transformation.[3][14]
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so reactive as to cause undesired side reactions with the phenolic group. While strong bases like KOtBu can be effective for hindered couplings, they may be too harsh here.[15] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a good balance of reactivity and functional group tolerance and are frequently used in challenging Suzuki couplings.[3][10][13]
-
Solvent System: A polar, aprotic solvent capable of reaching elevated temperatures is necessary. A mixture of 1,4-Dioxane/Water or Toluene/Water is recommended. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][9]
Experimental Workflow Diagram
The following diagram outlines the general laboratory workflow for the Suzuki coupling protocol.
Caption: General workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv, 6 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 253.5 mg, 1.0 mmol), the desired aryl boronic acid (1.3 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Solvent Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture thoroughly by sparging with nitrogen or argon for at least 20 minutes.
-
Reaction Setup: Add the degassed solvent mixture to the reaction vessel. Seal the vessel and continue to purge with inert gas for another 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor, Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and the SPhos ligand (24.6 mg, 0.06 mmol).
-
Reaction Execution: Securely seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Parameter Optimization and Troubleshooting
The success of this challenging coupling may require optimization. The following table provides starting points and alternatives for key reaction parameters.
| Parameter | Recommended Condition | Alternatives & Rationale | Potential Issues |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂. May require slightly higher loading. | Inactive catalyst will lead to no reaction. |
| Ligand | SPhos (6 mol%) | XPhos, RuPhos. These bulky biaryl phosphines are excellent for hindered substrates.[3][14] | Insufficiently active ligand will result in low conversion. |
| Base | K₃PO₄ (3.0 equiv) | Cs₂CO₃. Often more soluble and reactive. KF can be used if base-sensitive groups are present.[11] | Base too weak: slow or no transmetalation. Base too strong: potential side reactions. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O. Toluene allows for higher temperatures if needed. | Poor solubility of reagents; catalyst deactivation. |
| Temperature | 100 °C | 80-120 °C. Higher temperatures may be needed to overcome steric hindrance. | Decomposition of starting materials or product at excessive temperatures. |
Troubleshooting Guide:
-
No/Low Conversion:
-
Check Catalyst Activity: Ensure the palladium source and ligand are not degraded. Use a fresh batch.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure solvents are rigorously degassed and the reaction is maintained under an inert atmosphere.
-
Increase Temperature/Time: Sterically hindered couplings are often slow and require more forcing conditions.[3]
-
-
Protodeboronation (Boronic acid replaced by -H):
-
This side reaction can be promoted by excess water or high temperatures. Try reducing the amount of water or using anhydrous conditions with a base like KF.
-
-
Homocoupling of Boronic Acid:
-
This is often a sign of oxygen contamination in the reaction. Improve degassing procedures.
-
-
Reaction at C-Cl bond:
-
Highly unlikely under these conditions but could occur with very active catalysts or prolonged reaction times at high temperatures. If observed, reduce temperature or reaction time.
-
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
scale-up synthesis of 2-Bromo-4-chloro-6-nitrophenol for industrial use
An Application Note for the Industrial Scale-Up Synthesis of 2-Bromo-4-chloro-6-nitrophenol
Abstract
This document provides a comprehensive guide for the industrial scale-up synthesis of this compound (CAS No. 15969-10-5), a key intermediate in the manufacturing of specialty chemicals, dyes, and pharmaceutical agents.[1] The protocol details a robust and efficient method starting from 4-chloro-2-nitrophenol via electrophilic bromination. Emphasis is placed on process safety, regioselectivity, yield optimization, and quality control, tailored for researchers, chemists, and process engineers in industrial and drug development settings.
Introduction and Strategic Overview
This compound is a substituted phenol of significant industrial value. Its molecular structure, featuring hydroxyl, nitro, bromo, and chloro functional groups, makes it a versatile building block for more complex organic molecules.[1] The primary synthetic route for industrial production is the direct bromination of 4-chloro-2-nitrophenol. This pathway is favored for its high atom economy, straightforward execution, and reliance on readily available, cost-effective starting materials.[2][3]
The core of this process is an electrophilic aromatic substitution reaction. The phenol's hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[4] In the substrate, 4-chloro-2-nitrophenol, the para position is occupied by a chlorine atom and one ortho position is occupied by a nitro group. Consequently, the incoming bromine electrophile is selectively directed to the vacant ortho position (C2), yielding the desired product with high regioselectivity.
This application note will elucidate the reaction mechanism, provide a detailed step-by-step protocol for a pilot-scale batch, outline critical safety procedures, and describe analytical methods for ensuring the final product meets stringent quality specifications.
Physicochemical Properties and Safety Data
A thorough understanding of the material's properties and hazards is a prerequisite for safe handling and process design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15969-10-5 | [5][6] |
| Molecular Formula | C₆H₃BrClNO₃ | [5][6] |
| Molecular Weight | 252.45 g/mol | [6] |
| Appearance | Yellow to orange solid/powder | [2] |
| IUPAC Name | This compound | [6] |
Table 2: GHS Hazard and Safety Information
| Category | Information | Source |
| Pictogram(s) |
| [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Note: A comprehensive site-specific risk assessment must be conducted before commencing any work.[7] All operations should be performed in a well-ventilated area or fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Synthesis Methodology and Reaction Scheme
The synthesis proceeds via the direct electrophilic bromination of 4-chloro-2-nitrophenol using elemental bromine in an acetic acid solvent system.
Reaction Scheme
Caption: Electrophilic bromination of 4-chloro-2-nitrophenol.
Industrial Scale-Up Protocol
This protocol is designed for a nominal 10 kg batch size. All equipment should be appropriately rated for handling corrosive materials (e.g., glass-lined steel reactor).
Bill of Materials
| Component | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-chloro-2-nitrophenol | 89-64-5 | 173.55 | 10.0 kg | 1.0 |
| Bromine | 7726-95-6 | 159.81 | 9.7 kg (3.04 L) | 1.05 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 L | - |
| Deionized Water | 7732-18-5 | 18.02 | ~100 L | - |
| Heptane (for washing) | 142-82-5 | 100.21 | ~20 L | - |
Equipment
-
150 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and reflux condenser.
-
The reactor's vent line must be connected to a caustic scrubber to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.
-
Nutsche filter-dryer or equivalent large-scale filtration apparatus.
-
Vacuum drying oven.
Step-by-Step Procedure
-
Reactor Charging: Charge the reactor with glacial acetic acid (50 L). Begin agitation and add 4-chloro-2-nitrophenol (10.0 kg, 57.6 mol) in portions. Stir until all solid has dissolved.
-
Cooling: Cool the solution to 5-10°C using a chiller loop.[2]
-
Bromine Addition: Slowly add bromine (9.7 kg, 60.5 mol) dropwise via the addition funnel over a period of 2-3 hours.[2] Crucial: Maintain the internal temperature below 15°C throughout the addition to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the bromine addition is complete, stir the reaction mixture at 10°C for an additional 30-60 minutes. Then, allow the mixture to slowly warm to room temperature (20-25°C) and continue stirring for 3-4 hours.[2]
-
In-Process Check (IPC): Take a sample from the reaction mixture and analyze it by TLC or HPLC to confirm the complete consumption of the starting material.
-
Precipitation (Quenching): In a separate vessel, prepare 100 L of ice-cold deionized water. Slowly transfer the reaction mixture into the cold water with vigorous stirring. A yellow solid will precipitate immediately.[2]
-
Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake sequentially with deionized water (2 x 20 L) until the filtrate is near neutral pH, followed by a wash with cold heptane (1 x 20 L) to aid in drying.
-
Drying: Dry the yellow solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 13 kg (90%).
Process Workflow and Quality Control
A systematic workflow ensures batch-to-batch consistency and high product quality.
Overall Process Workflow
Caption: Industrial synthesis workflow for this compound.
Quality Control (QC) Specifications
The final product must be analyzed to ensure it meets the required purity standards.
Table 3: Final Product QC Specifications
| Test | Method | Specification |
| Appearance | Visual | Yellow to Orange Crystalline Solid |
| Assay (Purity) | HPLC | ≥ 99.0% (by area) |
| Identification | GC-MS, ¹H NMR | Conforms to reference standard |
| Melting Point | Melting Point Apparatus | To be established (literature values vary) |
| Residual Solvents | GC-HS | Acetic Acid ≤ 5000 ppm, Heptane ≤ 5000 ppm |
Analytical Methods Insight:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound and quantifying any related impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the main product and any volatile or semi-volatile impurities, confirming a molecular weight consistent with the product.[2][9]
Conclusion
The described process provides a scalable, efficient, and highly regioselective method for the industrial synthesis of this compound. Adherence to controlled reaction conditions, particularly temperature during bromine addition, is paramount for achieving high yield and purity. The implementation of robust safety protocols and rigorous in-process and final quality controls will ensure a safe and reproducible manufacturing process, delivering a high-quality chemical intermediate for diverse industrial applications.
References
- 1. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Bromo-6-chloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Polysubstituted Phenols
Welcome to the technical support center dedicated to the regioselective synthesis of polysubstituted phenols. This resource is designed for researchers, chemists, and professionals in drug development who encounter challenges in achieving precise substitution patterns on the phenolic ring. The arrangement of substituents is critical as it dictates the molecule's biological activity and physical properties.[1] This guide provides troubleshooting solutions and in-depth explanations for common synthetic hurdles in a practical question-and-answer format.
Section 1: Electrophilic Aromatic Substitution (EAS) - Managing ortho/para Selectivity & Polysubstitution
Electrophilic aromatic substitution is a fundamental method for functionalizing phenols. However, the powerful activating nature of the hydroxyl group presents significant challenges in controlling regioselectivity and preventing multiple substitutions.[2]
Frequently Asked Questions (FAQs)
Q1: My electrophilic substitution on a simple phenol yields a mixture of ortho and para isomers. How can I favor one over the other?
A1: Achieving high ortho/para selectivity is a classic challenge. The outcome is governed by a delicate balance of electronic and steric effects.
-
Causality: The hydroxyl group is a strongly activating, ortho/para-directing substituent.[3] Electron density is increased at the ortho and para positions through resonance, making them susceptible to electrophilic attack.[4][5] The para position is often favored due to reduced steric hindrance compared to the ortho positions, which are adjacent to the bulky hydroxyl group.[6]
-
Troubleshooting Strategies:
-
Steric Hindrance: You can leverage steric hindrance to your advantage. Using a bulkier electrophile or introducing a bulky substituent elsewhere on the ring can disfavor substitution at the sterically congested ortho position.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor para substitution, while polar solvents that can coordinate with the hydroxyl group might favor ortho substitution through a templating effect.
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable para product.
-
Blocking Groups: Temporarily blocking the more reactive para position with a removable group (e.g., a sulfonic acid group) can force substitution to occur at the ortho position. The blocking group is then removed in a subsequent step.
-
Q2: I'm observing significant polysubstitution in my reaction, even with stoichiometric control of the electrophile. How can I achieve mono-substitution?
A2: The high reactivity of the phenol ring makes it prone to multiple substitutions.[2]
-
Causality: The introduction of the first substituent does not sufficiently deactivate the ring to prevent further reactions. In fact, if the first substituent is also activating, it can accelerate subsequent substitutions.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting polysubstitution.
-
Protocol: Acylation with Protection/Deprotection
-
Protection: React the phenol with acetic anhydride in the presence of a base (e.g., pyridine) to form the phenyl acetate. This ester group is less activating than the hydroxyl group.
-
Electrophilic Substitution: Perform the desired electrophilic substitution on the phenyl acetate. The reaction will be slower and more controllable.
-
Deprotection: Hydrolyze the ester group using aqueous acid or base to regenerate the hydroxyl group, yielding the mono-substituted phenol.
-
Section 2: Directed ortho-Metalation (DoM) - Overcoming Regioselectivity Issues
Directed ortho-metalation (DoM) is a powerful technique for achieving exclusive ortho-functionalization, bypassing the typical ortho/para mixtures seen in EAS.[2][7][8]
Frequently Asked Questions (FAQs)
Q3: My Directed ortho-Metalation (DoM) reaction is giving low yields. What are the common pitfalls?
A3: Low yields in DoM reactions often stem from issues with the deprotonation step or stability of the resulting organolithium species.
-
Causality: DoM relies on a directing metalation group (DMG) to coordinate with an organolithium reagent (like n-BuLi or s-BuLi), which then deprotonates the nearest ortho-proton.[8][9] The efficiency of this process is sensitive to the choice of DMG, base, solvent, and temperature.
-
Troubleshooting Table:
| Potential Cause | Troubleshooting Solution | Rationale |
| Inefficient Deprotonation | Use a stronger base (s-BuLi or t-BuLi instead of n-BuLi). Add a co-solvent like TMEDA to break up organolithium aggregates and increase basicity.[10] | A stronger base is needed to deprotonate a less acidic C-H bond. TMEDA chelates the lithium cation, increasing the carbanionic character of the base. |
| Anionic Fries Rearrangement | For carbamate DMGs, keep the temperature at -78°C. The diethyl carbamates are particularly prone to rearrangement even at this temperature.[9] | Ortho-lithiated carbamates can undergo rearrangement to form ortho-hydroxy amides, especially at higher temperatures.[9] |
| Proton Quenching | Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (Argon or Nitrogen). | Aryllithium intermediates are extremely strong bases and will be quenched by trace amounts of water or other protic sources. |
| Poor DMG Choice | For electron-rich phenols, a simple hydroxyl or methoxy group may not be a sufficiently strong DMG. Convert the phenol to a more powerful DMG like a carbamate (-OC(O)NR2).[9] | The coordinating ability of the DMG is crucial. Carbamates are among the most effective DMGs for directing lithiation.[9] |
Q4: Can I perform a DoM reaction on a phenol with multiple oxygen-containing substituents? I'm concerned about competing deprotonation sites.
A4: This is a valid concern. Aromatic compounds with multiple oxygen substituents can be challenging to deprotonate selectively.[7]
-
Causality: Protons on neighboring groups (e.g., -OBn or -OMOM) can be more acidic than the aromatic C-H proton, leading to quenching of the organolithium reagent.[7] The hierarchy of DMGs becomes critical.
-
Expert Insight: The directing ability of various DMGs has been established through competition experiments. An O-carbamate group is generally a much stronger directing group than a methoxy or a protected alcohol.[9] To functionalize a specific position, you should convert the hydroxyl group at that position into the most powerful DMG on the molecule.
Caption: Simplified hierarchy of common Directing Metalation Groups.
Section 3: Modern Synthetic Methods - C-H Functionalization & Cycloadditions
Recent advances offer powerful alternatives for regioselective phenol synthesis, including transition-metal-catalyzed C-H functionalization and cycloaddition/aromatization strategies.[1][11]
Frequently Asked Questions (FAQs)
Q5: My transition-metal-catalyzed C-H functionalization is not working. What factors should I investigate?
A5: These reactions are complex, and their success depends on the interplay between the catalyst, directing group, oxidant, and substrate.
-
Causality: C-H functionalization involves the direct conversion of a C-H bond into a C-C or C-X bond, often guided by a directing group.[11][12] The catalyst's electronic and steric properties, the directing group's coordinating ability, and the reaction conditions must be precisely optimized.
-
Troubleshooting Checklist:
-
Catalyst/Ligand: Is the catalyst active? For palladium-catalyzed reactions, ensure the active Pd(0) species is generated.[13] The choice of ligand is crucial; screen different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Directing Group: Is your directing group appropriate for the desired transformation? Some reactions work with the free phenol, while others require a specific directing group to be installed.[11][14]
-
Oxidant: Many C-H functionalization reactions are oxidative. Ensure your oxidant is fresh and added correctly. In some cases, molecular oxygen can serve as the terminal oxidant.[11]
-
Substrate Compatibility: Are there functional groups on your substrate that could be incompatible with the catalyst or reaction conditions (e.g., groups prone to hydrolysis or reduction)?[13]
-
Q6: I am considering a Diels-Alder/aromatization strategy to build a complex phenol. What are the main challenges with this approach?
A6: While powerful for constructing highly substituted rings with excellent regiocontrol, this strategy's main challenges lie in the synthesis of the requisite diene and dienophile precursors and the conditions for the final aromatization step.[1][15]
-
Causality: This "de novo" synthesis builds the aromatic ring from acyclic or heterocyclic precursors.[1][16] The final substitution pattern is programmed by the substituents on the initial building blocks. For example, a reaction between a 3-hydroxypyrone (diene) and a nitroalkene (dienophile) can lead to highly substituted phenols after a cascade of Diels-Alder, elimination, and retro-Diels-Alder reactions.[15]
-
Key Considerations:
-
Precursor Synthesis: The synthesis of the substituted diene (e.g., a pyrone) and dienophile can be multi-step and require significant optimization.
-
Reaction Conditions: The cycloaddition step often requires high temperatures (e.g., 150 °C in a sealed tube) to proceed efficiently.[1]
-
Aromatization: The final step to form the phenol may involve the elimination of a small molecule (e.g., CO2, H2O). This step must be efficient to avoid low yields of the desired aromatic product.
-
-
Experimental Protocol: Phenol Synthesis via Diels-Alder Cascade [1]
-
Reaction Setup: In a sealed tube, prepare a solution of 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) as a radical inhibitor in toluene (0.1 M).
-
Reaction Execution: Heat the sealed tube at 150 °C for 16 hours.
-
Workup: Cool the reaction mixture to room temperature. Purify directly by flash chromatography on silica gel to isolate the polysubstituted phenol product. This method provides excellent regiocontrol for highly substituted phenols.[1][15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 3. jackwestin.com [jackwestin.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Regioselective C-H Bond Functionalization of Free Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Bromo-4-chloro-6-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Bromo-4-chloro-6-nitrophenol (CAS: 15969-10-5). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, providing practical, field-tested solutions to streamline your workflow and enhance final product purity.
Critical Safety & Handling
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.
Core Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
May cause respiratory irritation[2].
Mandatory Precautions:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible[2].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and splash-proof safety goggles or a face shield[2][3].
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[2].
-
Disposal: Dispose of all chemical waste according to your institution's approved waste disposal protocols[2].
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₃ | PubChem[1] |
| Molecular Weight | 252.45 g/mol | PubChem[1] |
| Appearance | Yellow to yellow-orange solid/powder | ChemicalBook[4] |
| Predicted Melting Point | ~117 °C | Sigma-Aldrich[5] |
| Predicted Boiling Point | ~250 °C | Sigma-Aldrich[5] |
Purification Strategy: A Decision Workflow
Choosing the correct purification technique is paramount. The initial purity of your crude material and the nature of the impurities will dictate the most efficient path forward.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
Based on common synthetic routes, such as the bromination of 4-chloro-2-nitrophenol, impurities may include[4]:
-
Unreacted Starting Material: 4-chloro-2-nitrophenol.
-
Regioisomers: Isomeric products from bromination at other positions on the aromatic ring.
-
Over-brominated Products: Di-brominated species such as 2,6-dibromo-4-chlorophenol derivatives.
-
Residual Solvents: Acetic acid or other reaction solvents[4].
Q2: How do I choose the best solvent for recrystallization?
The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[6][7] Given the compound's polar phenolic and nitro groups, moderately polar solvents are a good starting point[8][9].
-
Initial Screening: Test small amounts of your crude product in solvents like ethanol, methanol, isopropanol, or solvent pairs such as ethanol/water or acetone/hexanes[8][9]. A patent for the analogous compound 2-bromo-4-fluoro-6-nitrophenol successfully used ethanol for recrystallization, making it a strong candidate[10].
-
The "Like Dissolves Like" Principle: Solvents with functional groups similar to the solute often work well. Alcohols are a good choice for this phenol-containing compound[8].
Q3: My compound is a yellow solid. Does this color indicate an impurity?
Not necessarily. Many nitrophenols are inherently yellow to orange solids[4]. However, a dull, brownish, or tarry appearance often suggests the presence of polymeric or baseline impurities. A successful purification should yield a bright, crystalline yellow solid.
Q4: What is a good starting mobile phase for flash column chromatography?
For a polar aromatic compound like this, a good starting point is a mixture of ethyl acetate (EtOAc) and hexanes.
-
TLC Analysis: Develop a TLC system where the product has an Rf value of 0.25-0.35 . This typically provides optimal separation on a silica gel column.
-
Recommended Systems:
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting common issues in recrystallization.
Issue: The product "oils out," forming a liquid layer instead of crystals.
-
Causality: The solution is becoming supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture with impurities). This is common with impure solids.
-
Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly, perhaps by placing the flask in an insulated container. This gives the molecules time to orient into a crystal lattice rather than crashing out as a liquid[12].
Issue: No crystals form, even after the solution has cooled to room temperature.
-
Causality: The solution may be too dilute (not saturated), or there is no nucleation site to initiate crystal growth.
-
Solutions:
-
Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming[12]. Alternatively, add a tiny "seed crystal" of the crude material.
-
Increase Concentration: If scratching fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again.
-
Use an Anti-Solvent: If using a single solvent, you can carefully add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.
-
Troubleshooting Guide: Flash Column Chromatography
Issue: Poor separation of spots that were well-resolved on TLC.
-
Causality: This can happen if the column is overloaded with crude material or if the sample was dissolved in too much or too strong a solvent for loading. Pi-stacking interactions between aromatic compounds and the silica stationary phase can also lead to co-elution[13].
-
Solutions:
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of your column. This ensures the sample starts as a very narrow band.
-
Modify Mobile Phase: For aromatic compounds that may be pi-stacking, consider adding a small percentage of toluene to the mobile phase (e.g., switching from EtOAc/Hexanes to EtOAc/Toluene) to disrupt these interactions[13].
-
Check Compound Stability: Run a 2D TLC plate. Spot your compound, run the plate in a mobile phase, dry it, then turn it 90 degrees and run it again in the same mobile phase. If a new spot appears, your compound may be decomposing on the silica gel[14].
-
Issue: The compound is streaking or tailing on the TLC plate.
-
Causality: The highly acidic phenol group can interact strongly with the acidic silanols on the silica gel surface, causing tailing. This is especially true if the compound is not sufficiently soluble in the mobile phase.
-
Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding ~1% acetic acid to the mobile phase can suppress the ionization of the phenolic proton, leading to sharper, more symmetrical spots.
Issue: The yellow band is not moving down the column.
-
Causality: The mobile phase is not polar enough to elute the compound. This compound is quite polar.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running a gradient of ethyl acetate in hexanes, slowly increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, you may need to switch to a stronger solvent system, such as 2-10% methanol in dichloromethane[11]. Be aware that using more than 10% methanol can risk dissolving the silica gel[11].
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes ethanol is a suitable solvent, which should be confirmed by preliminary small-scale tests.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Hot Solvent: On a stirring hotplate in a fume hood, add a minimal amount of hot ethanol dropwise while stirring until the solid just dissolves. Keep the solution at a gentle boil.
-
Decolorization (Optional): If the solution is darkly colored with insoluble impurities, add a very small amount of activated charcoal (spatula tip). Boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities. The goal is to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces[6].
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Characterize the final product by melting point and compare it to the literature value.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Determine the optimal solvent system using TLC (e.g., start with 30% EtOAc/Hexanes) to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed.
-
Sample Loading: Dissolve the crude material (e.g., 100 mg) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto ~500 mg of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If using an isocratic (constant solvent mixture) system, continue with the starting mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove residual solvent.
References
- 1. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
- 5. This compound | 15969-10-5 [sigmaaldrich.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Purification [chem.rochester.edu]
identification of side products in 2-Bromo-4-chloro-6-nitrophenol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chloro-6-nitrophenol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis, with a focus on the identification and mitigation of side products.
Introduction: The Synthetic Landscape
The synthesis of this compound is a classic example of electrophilic aromatic substitution on a phenol ring. The directing effects of the hydroxyl, chloro, and nitro groups, as well as the reaction conditions, play a critical role in the regioselectivity of the bromination and nitration steps. Consequently, a number of isomeric and over-reacted side products can be formed. This guide will help you navigate these complexities, ensuring a higher yield and purity of your target compound.
Two primary synthetic routes are commonly employed:
-
Route A: Nitration of 2-bromo-4-chlorophenol.
-
Route B: Bromination of 4-chloro-2-nitrophenol.
Both pathways are susceptible to the formation of side products due to the activating nature of the phenol group and the potential for competing electrophilic attack at various positions on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of this compound?
A1: The most prevalent side products are typically isomers and products of over-bromination or over-nitration. These include:
-
Isomers: 2-Bromo-6-chloro-4-nitrophenol, 4-Bromo-2-chloro-6-nitrophenol.
-
Over-brominated products: 2,6-Dibromo-4-chloro-phenol.
-
Di-nitrated products: 2-Bromo-4-chloro-x,6-dinitrophenol (less common, but possible under harsh nitrating conditions).
-
Starting materials: Unreacted 2-bromo-4-chlorophenol or 4-chloro-2-nitrophenol.
-
Other halogenated phenols: Minor amounts of other chlorinated or brominated isomers depending on the purity of the starting materials.
Q2: I see an unexpected spot on my TLC plate. How can I get a preliminary idea of what it might be?
A2: An unexpected spot on your TLC plate is a clear indication of a side product or unreacted starting material. You can get a preliminary identification by considering the polarity of the compounds. Generally, phenols are relatively polar. The addition of nitro groups increases polarity, while the addition of halogen atoms has a less pronounced effect.
-
More polar than the product: Could be a di-nitrated species or a more polar starting material like a nitrophenol.
-
Less polar than the product: Could be a less substituted phenol or a poly-halogenated phenol with reduced hydrogen bonding capability.
-
Similar polarity to the product: Likely an isomer.
Co-spotting your reaction mixture with commercially available standards of suspected side products can be a quick and effective way to gain initial insights.
Q3: My final product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic sign of an impure sample. The presence of side products disrupts the crystal lattice of your desired compound, leading to a depression and broadening of the melting point. Recrystallization or column chromatography is recommended for purification.
Troubleshooting Guide: Identifying Side Products
This section provides a detailed guide to identifying specific side products using common analytical techniques.
Issue 1: Presence of an Isomeric Byproduct: 2-Bromo-6-chloro-4-nitrophenol
This isomer is a common byproduct, particularly if the reaction temperature is not carefully controlled. Its formation is governed by the ortho-, para-directing effects of the hydroxyl and chloro substituents.
Identification:
| Analytical Technique | Expected Observations for 2-Bromo-6-chloro-4-nitrophenol |
| ¹H NMR | Two aromatic protons, likely appearing as doublets, with coupling constants characteristic of ortho-protons. The chemical shifts will differ from the target compound due to the different electronic environment. |
| ¹³C NMR | A distinct set of six aromatic carbon signals, with chemical shifts differing from the target compound due to the altered substitution pattern. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) will have the same m/z value as the target compound (251.9 g/mol for C₆H₃BrClNO₃). The isotopic pattern for one bromine and one chlorine atom will be identical. Fragmentation patterns may differ slightly. |
| HPLC | A distinct peak with a different retention time from the main product. Co-injection with a known standard can confirm its identity. |
Corrective Actions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can improve regioselectivity.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions.
-
Purification: Careful column chromatography can effectively separate the isomers.
Issue 2: Over-bromination leading to 2,6-Dibromo-4-chlorophenol
This side product is more likely to form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Identification:
| Analytical Technique | Expected Observations for 2,6-Dibromo-4-chlorophenol |
| ¹H NMR | A single peak in the aromatic region, as the two aromatic protons are chemically equivalent. |
| ¹³C NMR | Fewer than six signals in the aromatic region due to molecular symmetry. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to C₆H₃Br₂ClO (m/z 284.8 g/mol ). The isotopic pattern will be characteristic of two bromine atoms and one chlorine atom.[1] |
| GC-MS | A distinct peak with a characteristic mass spectrum. |
Corrective Actions:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.
Issue 3: Incomplete Reaction - Presence of Starting Material
The presence of unreacted starting material is a common issue, often due to insufficient reaction time, low temperature, or impure reagents.
Identification:
| Analytical Technique | Expected Observations |
| TLC/HPLC | A spot/peak corresponding to the retention time of the starting material. Co-spotting/co-injection is the best way to confirm. |
| ¹H NMR | Signals corresponding to the starting material will be present in the spectrum of the crude product. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the starting material (e.g., 4-chloro-2-nitrophenol, m/z 173.0 g/mol ). |
Corrective Actions:
-
Reaction Time and Temperature: Increase the reaction time or temperature as appropriate.
-
Reagent Purity: Ensure that all reagents are pure and dry.
-
Catalyst: If applicable, ensure the catalyst is active.
Experimental Protocols
Protocol 1: Sample Preparation for NMR and MS Analysis
-
Dissolve 5-10 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.
-
For MS analysis, dissolve a small amount of the crude product in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the solutions to remove any particulate matter before injection.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective. For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
This method can be adapted for preparative HPLC to isolate and purify the desired product and side products for further characterization.[2]
Visualizing Reaction Pathways and Workflows
Reaction Pathway Diagram
The following diagram illustrates the synthesis of this compound via the bromination of 4-chloro-2-nitrophenol, highlighting the formation of a common side product.
Caption: Synthesis of this compound and a potential side product.
Analytical Workflow Diagram
This diagram outlines a typical workflow for the analysis and identification of side products in the synthesis.
Caption: Analytical workflow for product and side product identification.
Conclusion
The successful synthesis of this compound hinges on careful control of reaction conditions and a thorough understanding of the potential side reactions. By utilizing the troubleshooting guide and analytical protocols provided, researchers can effectively identify and mitigate the formation of unwanted byproducts, leading to a more efficient and successful synthesis.
References
degradation pathways of halogenated nitrophenols under reaction conditions
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to address the complex challenges encountered during the experimental study of halogenated nitrophenol (HNP) degradation. As these compounds are prevalent environmental pollutants, understanding their transformation is critical.[1][2][3] This resource synthesizes field-proven insights and foundational science to help you navigate common experimental hurdles, from inconsistent degradation rates to ambiguous intermediate identification.
Section 1: General Experimental Setup & Control - FAQs
This section addresses foundational issues related to the integrity of your experimental setup.
Question 1: My degradation rate for 2,4-dichloro-6-nitrophenol (DCNP) is highly variable between replicates. What are the likely causes?
Answer: Variability in degradation rates often points to inconsistencies in core reaction parameters. Let's break down the most common culprits:
-
pH Fluctuation: The protonation state of both the HNP and the catalyst (if used) is critical. For instance, the anionic form of DCNP is more photoreactive than its neutral form.[2] Ensure your buffer system is robust enough to maintain a stable pH throughout the entire reaction period. A minor pH drift can significantly alter surface charges and radical generation pathways in photocatalytic systems.
-
Inconsistent Photon Flux (Photocatalysis): If you are using a UV lamp or solar simulator, its output can fluctuate with age and temperature. An aging lamp may not deliver the same energy as it did initially.
-
Troubleshooting Step: Regularly calibrate your light source with a radiometer. For sunlight-driven experiments, perform them at the same time of day and under similar weather conditions to minimize variability in solar irradiance.
-
-
Catalyst/Microbial Inoculum Heterogeneity: Ensure your catalyst suspension or microbial culture is perfectly homogenous before aliquoting it into your reactors. Inadequate mixing can lead to different catalyst loads or cell densities in each replicate.
-
Troubleshooting Step: For solid catalysts, create a stock suspension and keep it under vigorous magnetic stirring while pipetting. For microbial studies, ensure the inoculum is from the same growth phase and thoroughly mixed.
-
Question 2: I'm observing degradation of my target HNP in my control experiment (e.g., no catalyst or no light). Why is this happening?
Answer: This indicates an unintended degradation pathway is active. Here are the primary suspects:
-
Photolysis: Many HNPs can undergo direct photolysis, especially under UV irradiation, without a catalyst.[2] The anionic form of DCNP, for example, is known to be photoreactive.[2]
-
Self-Validation Protocol: To isolate this effect, run a "dark control" (catalyst present, no light) and a "photolysis control" (light present, no catalyst). This will allow you to quantify the contribution of each process to the overall degradation you observe in your main experiment.
-
-
Hydrolysis: While generally slow for many HNPs, hydrolysis can occur, particularly at pH extremes. This is a chemical degradation process that does not require light or a catalyst.
-
Contamination: Contamination in your reagent water (e.g., residual oxidants like chlorine) or on your glassware can initiate degradation.
-
Troubleshooting Step: Use high-purity (e.g., 18.2 MΩ·cm) water and ensure all glassware is rigorously cleaned, for instance, with an acid bath followed by thorough rinsing with high-purity water.
-
Section 2: Troubleshooting Degradation Pathways & Byproduct Identification
Identifying the sequence of chemical transformations is the core of pathway analysis. This section tackles common issues in elucidating these steps.
Question 3: My HNP degradation stalls after an initial rapid phase. I suspect an inhibitory intermediate is forming. How can I confirm this and identify it?
Answer: This is a classic problem, often caused by the formation of more recalcitrant intermediates that can compete for active sites on a catalyst or be toxic to microorganisms.
Causality: The initial degradation steps, such as denitration or dehalogenation, can produce intermediates like chlorohydroquinones or nitrocatechols.[4][5][6] Some of these, particularly ring-cleavage products like low molecular weight carboxylic acids, can be more difficult to mineralize and may adsorb strongly to catalyst surfaces, blocking further reactions.[7]
Identification Workflow:
-
Time-Course Sampling: Collect samples at multiple time points, especially when the degradation rate begins to slow. Quench the reaction immediately (e.g., by adding a scavenger like sodium sulfite for radical reactions or by rapid freezing).
-
Chromatographic Screening (HPLC/UPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector. Develop a gradient elution method to separate compounds of varying polarity. Look for new peaks that appear and then accumulate as the parent HNP peak disappears.
-
Mass Spectrometry for Identification (LC-MS/GC-MS): This is the definitive step.
-
LC-MS (TOF or QTOF): Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry provides high-resolution mass data, allowing you to determine the elemental composition of the unknown peaks.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile or semi-volatile intermediates. Derivatization may be necessary to make polar intermediates (like hydroquinones) amenable to GC analysis.
-
-
Ion Chromatography: Use this technique to track the release of inorganic ions like Cl⁻, Br⁻, and NO₃⁻/NO₂⁻. Stoichiometric release of these ions can confirm dehalogenation and denitration steps.[4][6]
Visualizing the Analytical Workflow:
Caption: Workflow for identifying degradation intermediates.
Question 4: I'm studying microbial degradation of 4-chloro-2-nitrophenol, but I'm not seeing the expected hydroquinone pathway. What other routes are possible?
Answer: While the hydroquinone pathway is common, bacteria have evolved diverse strategies to metabolize halogenated nitrophenols.[8][9] Depending on the species and enzymatic machinery, you might be observing an alternative route.
Known Alternative Pathways:
-
Reductive Dehalogenation: Some bacteria can remove the halogen first. For example, Burkholderia sp. SJ98 is known to reductively dehalogenate 2-chloro-4-nitrophenol to form 4-nitrophenol (4-NP) as the first step.[5] This 4-NP is then typically degraded via nitrocatechol and benzenetriol intermediates.[5]
-
Nitro Group Reduction: The nitro group can be reduced to a hydroxylamino (-NHOH) or amino (-NH₂) group before ring cleavage. This is a common initial step under anaerobic conditions but can also occur aerobically.
-
Oxidative Denitration: This involves the direct removal of the nitro group as nitrite, often leading to the formation of a chlorocatechol.[4]
The diagram below illustrates these initial divergent possibilities for a generic chloronitrophenol.
Caption: Initial divergent microbial degradation pathways.
Section 3: Specific Degradation Techniques - FAQs & Troubleshooting
Question 5: I am using an Advanced Oxidation Process (AOP) like UV/H₂O₂. How do I know if hydroxyl radicals (•OH) are the primary species driving the degradation?
Answer: This is a crucial mechanistic question. While •OH is the hallmark of many AOPs, other reactive species like sulfate radicals (SO₄•⁻) in UV/PDS systems can also be involved.[10][11][12] You need to use radical scavengers to probe the mechanism.
Protocol for Radical Scavenging:
-
Select Scavengers:
-
For •OH: Use tert-Butanol (TBA). It reacts very quickly with •OH but is much less reactive with many other radicals like SO₄•⁻.
-
For both •OH and SO₄•⁻: Use Methanol or Ethanol. These alcohols react rapidly with both radical species.
-
-
Experimental Design:
-
Run your standard AOP experiment without any scavenger.
-
Run a second experiment with a significant excess of TBA (e.g., 100 mM).
-
Run a third experiment with a significant excess of Methanol (e.g., 100 mM).
-
-
Interpretation:
-
If TBA significantly inhibits degradation: •OH is a major contributor.
-
If TBA has little effect, but Methanol strongly inhibits degradation: Another radical, such as SO₄•⁻, is likely the dominant oxidant.[10]
-
If both inhibit degradation: A mixed radical system is at play.
-
Data Presentation Example:
| Condition | HNP Degradation (%) | Interpretation |
| Control (AOP only) | 95% | Baseline degradation |
| + tert-Butanol (TBA) | 20% | •OH is the dominant reactive species |
| + Methanol | 5% | Confirms radical-mediated pathway |
Section 4: Protocols & Methodologies
Protocol: Standardized Photocatalytic Degradation Experiment
This protocol provides a self-validating framework for assessing the photocatalytic degradation of a model compound like 4-chloro-2-nitrophenol (4C2NP).
1. Materials & Reagents:
-
Target Pollutant: 4C2NP (10 mg/L stock solution in high-purity water)
-
Photocatalyst: e.g., TiO₂ P25 (1 g/L stock suspension)
-
Reactor: Jacketed borosilicate glass beaker with quartz cover
-
Light Source: 300W Xenon lamp with a 320 nm cutoff filter
-
Stirring: Magnetic stir plate and stir bar
-
pH Control: 0.1 M NaOH and 0.1 M H₂SO₄
-
High-purity water (18.2 MΩ·cm)
2. Experimental Procedure:
-
Reactor Setup: Add 100 mL of high-purity water to the reactor. Place on the magnetic stir plate and add the stir bar.
-
pH Adjustment: Adjust the pH to the desired value (e.g., pH 7.0).
-
Catalyst Addition: Pipette the required volume of the vigorously stirred TiO₂ stock suspension into the reactor to achieve the final desired concentration (e.g., 0.5 g/L).
-
Adsorption-Desorption Equilibrium: Cover the reactor to block light. Stir the suspension for 30-60 minutes in the dark. This crucial step ensures that any initial decrease in concentration is due to adsorption onto the catalyst, not a photocatalytic reaction. Take a "dark" sample (T₀) at the end of this period.
-
Initiate Reaction: Remove the cover and turn on the light source to start the photocatalytic reaction.
-
Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 min). Immediately filter each sample through a 0.22 µm syringe filter (PTFE or other compatible material) to remove catalyst particles and stop the reaction.
-
Analysis: Analyze the filtrate for the concentration of 4C2NP using HPLC-UV.
-
Controls: Concurrently run a photolysis control (light, no catalyst) and an adsorption control (catalyst, no light) to validate that the observed degradation is truly photocatalytic.
3. Data Analysis:
-
Plot C/C₀ versus time, where C is the concentration at time 't' and C₀ is the concentration after the dark adsorption period.
-
Calculate the pseudo-first-order rate constant (k) by plotting ln(C₀/C) versus time.
References
- 1. The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research----Shenyang Branch,Chinese Academy of Sciences [english.syb.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways | Guo | DEStech Transactions on Materials Science and Engineering [dpi-journals.com.destechpub.a2hosted.com]
- 8. researchgate.net [researchgate.net]
- 9. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
minimizing byproduct formation during the synthesis of 2-Bromo-4-chloro-6-nitrophenol
Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step electrophilic aromatic substitution. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Understanding the Core Challenge: The Chemistry of Competing Directives
The synthesis of this compound involves the precise installation of three different substituents onto a phenol ring. The primary challenge lies in managing the powerful activating and directing effects of the hydroxyl (-OH) group, which can easily lead to polysubstitution and the formation of undesired isomers.[1][2] The key to a successful synthesis is to control the regioselectivity of the bromination and nitration steps by carefully manipulating reaction conditions.
The hydroxyl group is a strongly activating ortho-, para- director, while the chloro (-Cl) and bromo (-Br) groups are deactivating but also ortho-, para- directing. The nitro (-NO2) group is a strongly deactivating meta- director.[3] The final substitution pattern is a result of the interplay between these competing electronic effects. The most effective synthetic strategies leverage a sequence where these directing effects are synergistic rather than antagonistic.
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove byproduct in this synthesis?
The most prevalent and challenging byproduct is typically an isomer formed due to incorrect regioselectivity, or a polysubstituted species resulting from the high reactivity of the phenol ring.
-
Isomeric Byproducts: If your route involves the nitration of 2-bromo-4-chlorophenol, you may see the formation of 2-Bromo-4-chloro-5-nitrophenol . While the hydroxyl group strongly directs ortho and para, the existing substituents can influence the electronic distribution to allow for minor substitution at other positions.
-
Polysubstitution Byproducts: The most common issue is over-bromination, leading to products like 2,6-Dibromo-4-chlorophenol . The phenol ring is highly activated by the -OH group, making it susceptible to reacting with more than one equivalent of the electrophile, even when stoichiometry is controlled.[1][2][4]
Q2: I'm observing significant over-bromination. How can I achieve selective mono-bromination?
Over-bromination is a classic problem when halogenating highly activated rings like phenols.[1] Here are several strategies to mitigate this, ordered from simplest to most effective:
-
Strict Stoichiometric Control: While seemingly obvious, ensure you are using no more than 1.05 to 1.2 equivalents of your brominating agent.[4] Excess bromine is the most direct cause of di-substitution.
-
Lower the Reaction Temperature: Perform the bromination at a lower temperature (e.g., 0-10°C). Electrophilic aromatic substitution is an exothermic process. Lower temperatures decrease the overall reaction rate, giving the desired mono-brominated product time to form before a second substitution can occur.[4]
-
Choose a Milder Brominating Agent: Instead of elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which is less aggressive and often improves selectivity for mono-substitution.[5][6]
-
Solvent Choice: Performing the reaction in a less polar solvent like carbon tetrachloride or chloroform can reduce the rate of reaction and decrease the propensity for polysubstitution compared to highly polar solvents like acetic acid.[2]
Q3: My reaction is producing the wrong isomer. How can I improve regioselectivity?
Regioselectivity is dictated by the directing effects of the substituents already on the ring. The optimal synthetic route is one where the existing groups direct the incoming electrophile to the desired position.
For synthesizing this compound, the recommended pathway is the bromination of 4-chloro-2-nitrophenol .
-
Why this route is superior: In 4-chloro-2-nitrophenol, the powerful ortho-, para- directing -OH group and the ortho-, para- directing -Cl group are synergistic. They both activate the C6 position for electrophilic attack. Furthermore, the C6 position is meta to the deactivating -NO₂ group, which disfavors substitution at the positions ortho and para to it, effectively "protecting" them and funneling the electrophile to the correct location.
If you are starting with 2-bromo-4-chlorophenol and nitrating it, the directing effects are less clear-cut, potentially leading to a mixture of isomers.
Below is a diagram illustrating the preferred synthetic pathway and the directing group effects that ensure high regioselectivity.
Caption: Preferred synthetic route for this compound.
Q4: I have low yield despite complete consumption of my starting material. What's happening?
Low yield with no remaining starting material often points to product degradation or the formation of soluble byproducts that are lost during workup.
-
Oxidative Degradation: Strong nitrating conditions (e.g., concentrated nitric and sulfuric acid) can oxidize the electron-rich phenol ring, leading to the formation of tarry, intractable materials.[7] If your reaction mixture turns very dark or black, this is a likely cause. Use milder nitrating conditions if possible, such as sodium nitrate in sulfuric acid.[8]
-
Workup Losses: The product, this compound, has some solubility in aqueous solutions, especially under basic conditions where the phenoxide is formed. Ensure that during aqueous workup, the pH is neutral or slightly acidic before extraction. Wash with a brine solution to reduce solubility in the aqueous layer.
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions to improve your synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High levels of di-brominated byproduct | 1. Excess brominating agent. 2. Reaction temperature too high. 3. Highly polar/activating solvent. | 1. Reduce brominating agent to 1.05 equivalents. This is the most direct way to prevent a second substitution. 2. Maintain reaction temperature below 35°C. Lowering the kinetic energy of the system reduces the rate of the second, less favorable bromination.[4] 3. Switch from Br₂ to NBS. NBS provides a sustained low concentration of electrophilic bromine, favoring mono-substitution.[6] |
| Significant amount of unreacted starting material | 1. Insufficient amount of electrophile. 2. Reaction time too short. 3. Reaction temperature too low. | 1. Ensure at least 1.0 equivalent of the electrophile is used. 2. Monitor the reaction by TLC or GC. Continue the reaction until the starting material spot disappears.[4][8] 3. Slightly increase temperature (e.g., to 40-50°C) if kinetics are slow, but be mindful of byproduct formation. |
| Formation of multiple isomers | 1. Incorrect synthetic route (e.g., nitrating 2-bromo-4-chlorophenol). 2. Non-optimal solvent or temperature. | 1. Adopt the recommended route: Brominate 4-chloro-2-nitrophenol. This pathway has synergistic directing effects that strongly favor the desired C6 substitution. 2. Control temperature. Lower temperatures often enhance regioselectivity by favoring the thermodynamically more stable product.[5] |
| Dark, tarry reaction mixture and low yield | 1. Oxidative decomposition of the phenol ring. 2. Nitrating/brominating conditions are too harsh. | 1. Use milder reagents. For nitration, consider NaNO₃ in H₂SO₄ instead of a concentrated HNO₃/H₂SO₄ mixture.[8][9] 2. Ensure efficient cooling and slow, dropwise addition of reagents to control the reaction exotherm. |
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the bromination of 4-chloro-2-nitrophenol, which provides superior regioselectivity.
Materials:
-
4-chloro-2-nitrophenol
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Acetate (optional, as a buffer)
-
Sodium Bisulfite (for quenching)
-
Ethyl Acetate
-
Hexanes
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-chloro-2-nitrophenol in glacial acetic acid (approx. 3-5 mL per gram of starting material).
-
Add 1 to 2 equivalents of a salt like sodium acetate. This acts as a buffer for the HBr generated, which can prevent side reactions.[4]
-
Cool the mixture in an ice-water bath to 10-15°C.
-
Slowly add a solution of 1.05 equivalents of liquid bromine dropwise over 30-60 minutes. Maintain the internal temperature below 35°C throughout the addition.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, quench the reaction by slowly adding it to a stirred aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Add water to precipitate the crude product. Filter the solid, wash thoroughly with water, and then a small amount of cold hexanes to remove non-polar impurities.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system. A mixture of ethanol/water or dichloromethane/hexanes is a good starting point. Add the primary solvent (ethanol or dichloromethane) until the solid just dissolves at boiling.
-
Slowly add the anti-solvent (water or hexanes) dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Verify purity using melting point, NMR, or HPLC analysis.
Logical Troubleshooting Workflow
If you encounter issues, this workflow can help you systematically diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- 1. byjus.com [byjus.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paspk.org [paspk.org]
- 8. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 9. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-nitrophenol
Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your final product.
I. Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The most common and direct route involves the electrophilic bromination of 4-chloro-2-nitrophenol. The electron-withdrawing nature of the nitro group and the chloro group, combined with the activating effect of the hydroxyl group, directs the regioselectivity of the bromination to the position ortho to the hydroxyl group and meta to the nitro group.
This guide will delve into the nuances of this synthesis, providing practical solutions to common challenges encountered in the laboratory.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. Some protocols suggest stirring for up to 3 hours at room temperature after the initial cooling phase[1]. - Increase Bromine Equivalents: While a slight excess of bromine (e.g., 1.1 equivalents) is standard, a further small addition (e.g., 0.3 equivalents) after the main reaction period may help drive the reaction to completion[2]. |
| Suboptimal Temperature Control | - Maintain Low Initial Temperature: The addition of bromine should be performed at a low temperature (5-10 °C) to control the exothermic reaction and minimize the formation of byproducts[1]. - Gradual Warming: Allowing the reaction to slowly warm to room temperature can facilitate a more controlled reaction and improve yield[2]. |
| Loss of Product During Workup | - Efficient Extraction: Use an appropriate solvent for extraction, such as dichloromethane (DCM) or ethyl acetate, and perform multiple extractions (e.g., 3x30 mL) to ensure complete recovery of the product from the aqueous layer[1]. - Careful Washing: Wash the collected precipitate with cold water and a non-polar solvent like heptane to remove impurities without dissolving the product[1][2]. |
| Formation of Side Products | - Purity of Starting Material: Ensure the 4-chloro-2-nitrophenol is of high purity. Impurities can lead to the formation of undesired side products. - Controlled Bromine Addition: Add bromine dropwise to the reaction mixture to maintain a low localized concentration, which helps prevent over-bromination or other side reactions[1]. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Unreacted Starting Material | - Monitor with TLC: As mentioned, use TLC to ensure the reaction has gone to completion before quenching. - Purification: If unreacted starting material is present in the crude product, purification by column chromatography or recrystallization may be necessary. |
| Formation of Isomeric Byproducts | - Regioselectivity Control: The directing effects of the substituents on 4-chloro-2-nitrophenol strongly favor the desired isomer. However, deviations in reaction conditions could potentially lead to other isomers. Adhering to the recommended temperature profile is crucial. |
| Residual Acetic Acid | - Thorough Washing: Ensure the filtered product is washed thoroughly with deionized water to remove any residual acetic acid from the reaction. |
| Over-brominated Products | - Stoichiometric Control: Use a precise amount of bromine. A large excess can lead to the formation of di-brominated products. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the direct bromination of 4-chloro-2-nitrophenol. This reaction is typically carried out in glacial acetic acid with the dropwise addition of bromine at a controlled temperature[1][2].
Q2: Why is glacial acetic acid used as the solvent?
A2: Glacial acetic acid is an effective solvent for both the starting material and the bromine. It is also polar enough to facilitate the electrophilic aromatic substitution reaction while being relatively unreactive under the reaction conditions.
Q3: What is the role of temperature in this synthesis?
A3: Temperature control is critical. The initial addition of bromine is performed at a low temperature (5-10 °C) to manage the exothermic nature of the reaction and to enhance the regioselectivity, minimizing the formation of byproducts. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion[1].
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting material (4-chloro-2-nitrophenol) and the formation of the product.
Q5: What is the expected yield for this synthesis?
A5: Reported yields for the bromination of 4-chloro-2-nitrophenol are generally high, ranging from 76% to 95% under optimized conditions[1].
Q6: What are the key safety precautions for this synthesis?
A6: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction also produces hydrogen bromide (HBr) gas, which is corrosive and requires proper handling and neutralization.
IV. Experimental Workflow and Diagrams
A. Standard Synthesis Protocol
A detailed, step-by-step methodology for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 5-10 °C using an ice bath.
-
Bromine Addition: Add bromine (1.1 eq.) dropwise to the cooled solution while stirring. Maintain the temperature between 5-10 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours[1].
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filtration and Washing: Filter the resulting yellow precipitate and wash it with deionized water, followed by a wash with a non-polar solvent such as heptane[1][2].
-
Drying: Dry the purified product under a high vacuum to obtain this compound as a yellow solid.
B. Reaction Mechanism and Workflow Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
V. References
-
ECHEMI. (n.d.). 2-bromo-4-chloro-6-nitro-phenol Formula. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). 2-bromo-4-chloro-6-nitro-phenol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 2-bromo-4-chloro-6-nitro-phenol. Retrieved from --INVALID-LINK--
References
stability studies of 2-Bromo-4-chloro-6-nitrophenol under various conditions
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-nitrophenol (BCNP). This document provides in-depth troubleshooting advice and experimental protocols to investigate and manage the stability of this compound. Given that BCNP is a multi-functionalized aromatic molecule, understanding its stability profile is critical for ensuring experimental reproducibility, the integrity of analytical data, and the safety of developed materials.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your work. We will delve into the underlying chemical principles governing the stability of BCNP, drawing from established knowledge of halogenated nitrophenols to provide actionable insights.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BCNP solution turned intensely yellow after I added a basic buffer. Has the compound degraded?
Short Answer: Not necessarily. This is most likely due to the formation of the phenolate anion, which is a characteristic property of nitrophenols and is reversible.
In-Depth Explanation: The phenolic hydroxyl group (-OH) on this compound is acidic. In a solution with a pH above its pKa, the proton is abstracted, forming the corresponding phenolate anion. This anion is highly resonance-stabilized, with the negative charge delocalized across the aromatic ring and the nitro group. This delocalization shifts the molecule's light absorption into the visible spectrum, resulting in a distinct yellow color.[3] This phenomenon is common to many nitrophenolic compounds, which are sometimes used as pH indicators for this very reason.[3]
Troubleshooting Steps:
-
Confirm Reversibility: Take a small aliquot of the yellow solution and carefully acidify it (e.g., with dilute HCl) until the pH is back in the acidic range (pH < 4). The yellow color should disappear. If it does, this confirms the color change was due to phenolate formation and not irreversible degradation.
-
Analytical Verification: Analyze both the original (colorless, acidic) solution and the yellow (basic) solution by a suitable method like HPLC-UV. You should observe a single major peak for BCNP in both samples at the same retention time, although the UV-Vis spectrum of the peak will differ. The appearance of new peaks would suggest that some degradation is occurring in the basic conditions over time.
Key Takeaway: While the color change itself is not degradation, prolonged exposure to high pH can make the aromatic ring more electron-rich and thus more susceptible to oxidative or other degradation pathways. For quantitative work, it is crucial to maintain a consistent pH or validate that the compound is stable for the duration of your experiment under basic conditions.
Q2: I'm observing new, smaller peaks in my HPLC chromatogram after leaving my BCNP solution on the lab bench for a day. What could be happening?
Short Answer: You are likely observing photodegradation. Halogenated phenols are known to be sensitive to light, particularly UV radiation present in ambient lab light.[4][5]
In-Depth Explanation: The primary mechanism of photodegradation for brominated phenols involves the cleavage of the carbon-bromine (C-Br) bond.[4][5] This homolytic cleavage generates highly reactive radical species. The C-Br bond is generally weaker than the C-Cl bond, making it the more likely site for initial photolysis. The resulting aryl radical can then participate in a variety of reactions, including:
-
Hydrogen Abstraction: Reacting with the solvent to form 4-chloro-2-nitrophenol.
-
Hydroxylation: Reacting with water or oxygen to introduce additional hydroxyl groups on the ring.
-
Polymerization: Coupling with other radical species to form dimeric or polymeric byproducts.[6]
Troubleshooting & Verification Protocol:
-
Conduct a Confirmatory Photostability Test: Prepare two identical solutions of BCNP. Wrap one vial completely in aluminum foil (the control) and leave the other exposed to ambient lab light. Place both side-by-side on the bench for 24-48 hours.
-
Analyze Both Samples: Use a stability-indicating HPLC method to analyze both the light-exposed and control samples.
-
Compare Chromatograms: If new peaks are present or the primary BCNP peak has decreased significantly in the light-exposed sample compared to the foil-wrapped control, photodegradation is confirmed.
-
Mitigation: Always store BCNP, both in solid form and in solution, in amber vials or containers wrapped in foil to protect it from light. Minimize exposure during experimental procedures.
Q3: I am planning a forced degradation study. What are the most likely degradation pathways under oxidative stress?
Short Answer: Under oxidative conditions (e.g., using hydrogen peroxide), you should anticipate two primary degradation pathways: reduction of the nitro group and oxidative cleavage of the aromatic ring.
In-Depth Explanation:
-
Nitro Group Reduction: While seemingly counterintuitive under oxidative conditions, the nitro group (-NO₂) can undergo a six-electron reduction to an amino group (-NH₂). This proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[7][8] Although this is a reductive pathway, the reactive oxygen species (ROS) generated by agents like H₂O₂ (e.g., hydroxyl radicals in Fenton-like reactions) can create complex redox cycles that facilitate these transformations.[7][9]
-
Ring Opening and Hydroxylation: The aromatic ring itself is susceptible to attack by powerful oxidizing agents like hydroxyl radicals (•OH).[9] This can lead to the introduction of additional hydroxyl groups, forming catechol or hydroquinone-like structures.[10][11] Subsequent attack can cause the aromatic ring to open, eventually leading to mineralization into smaller organic acids, CO₂, and water.[9][12]
-
Dehalogenation: Oxidative processes can also lead to the cleavage of C-Br and C-Cl bonds, releasing bromide and chloride ions into the solution.[13]
Experimental Approach:
-
Stress Agent: Use 3% hydrogen peroxide (H₂O₂) as a starting point. If no degradation is observed, the concentration can be increased, or a catalyst like Fe²⁺ (Fenton's reagent) can be added to generate hydroxyl radicals.[9]
-
Analysis: Employ HPLC-MS to identify degradation products. The mass change will be indicative of the pathway:
-
Nitro Reduction: Mass loss of 30 Da (NO₂ → NHOH) or 32 Da (NO₂ → NH₂).
-
Hydroxylation: Mass gain of 16 Da (+O).
-
Dehalogenation: Mass loss of 79 Da (-Br, +H) or 34 Da (-Cl, +H).
-
Forced Degradation Experimental Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15][16] The goal is typically to achieve 5-20% degradation of the active substance.
Workflow Diagram
Caption: General workflow for a forced degradation study of BCNP.
Step-by-Step Protocols
1. Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
For each condition, add a specified volume of the stock solution to a vial containing the stressor solution to achieve a final concentration of ~100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Keep one vial at room temperature and another in a water bath at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Caution: Degradation may be rapid.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Prepare a sample in water/ACN and keep it in an oven at 80°C.
-
Solid: Place a small amount of solid BCNP powder in an open vial in an oven at 80°C.
-
-
Photolytic Degradation: Expose a solution in a quartz cuvette or chemically inert transparent container to a calibrated light source as per ICH Q1B guidelines. A parallel sample should be wrapped in foil as a dark control.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Immediately quench the reaction. For acid/base hydrolysis, neutralize the solution with an equimolar amount of base/acid. For thermal stress, cool the sample to room temperature.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.[17]
Summary of Potential Degradation Pathways
The following diagram illustrates the key vulnerabilities of the BCNP molecule.
Caption: Potential degradation pathways for this compound.
Data Summary Table: Expected Outcomes of Forced Degradation
| Stress Condition | Reagent/Parameter | Likely Degradation Products (DPs) | Primary Mechanism | Analytical Notes |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Expected to be relatively stable. Minor dehalogenation possible. | Acid-catalyzed hydrolysis | Monitor for small new peaks over extended time. |
| Base Hydrolysis | 0.1 M NaOH, RT | Dehalogenation (Cl or Br), ring-opened products. | Nucleophilic aromatic substitution, hydrolysis | Rapid degradation possible. Immediate yellow color (phenolate). Quench samples accurately. |
| Oxidation | 3% H₂O₂, RT | Nitro-reduced products (hydroxylamine, amine), hydroxylated ring DPs. | Radical attack, redox reactions[9][10] | Use LC-MS to confirm mass changes corresponding to reduction (-16 Da) or oxidation (+16 Da). |
| Photolysis | UV/Vis Light (ICH Q1B) | De-brominated product (4-chloro-2-nitrophenol), dimers. | Photolytic C-Br bond cleavage[4][5] | Compare to dark control. Ensure method separates parent from de-brominated analog. |
| Thermal (Dry Heat) | 80°C (Solid) | Unlikely to see significant degradation unless melting point is exceeded. | Thermolysis | Check for changes in physical appearance (color, melting). |
References
- 1. Scientists Reveal Microbial Degradation Mechanism of Emerging Halogenated Nitrophenols----Chinese Academy of Sciences [english.cas.cn]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromine and carbon isotope effects during photolysis of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 8. Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring | MDPI [mdpi.com]
- 9. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 10. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. acdlabs.com [acdlabs.com]
- 16. rjptonline.org [rjptonline.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 2-Bromo-4-chloro-6-nitrophenol
Welcome to the technical support guide for the purification of 2-Bromo-4-chloro-6-nitrophenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomeric impurities during their work with this compound. Here, we provide in-depth, field-tested solutions and troubleshooting advice in a direct question-and-answer format to help you achieve high purity for your downstream applications.
Section 1: Understanding the Challenge: Common Isomeric Impurities
FAQ: What are the likely isomeric impurities I'm dealing with, and why do they form?
Answer:
The synthesis of this compound, typically involving the bromination and nitration of a substituted phenol, is governed by the directing effects of the substituents on the aromatic ring. The powerful ortho-, para-directing effect of the hydroxyl group, combined with the effects of the halogen substituents, can lead to the formation of several positional isomers. The most common impurities are those where the bromine, chlorine, and nitro groups are rearranged on the phenol ring.
The key to separating these isomers lies in exploiting their different physical properties, which arise from their unique substitution patterns. A critical factor is the position of the nitro group relative to the hydroxyl group. Isomers with an ortho-nitro group can form an internal (intramolecular) hydrogen bond, which significantly reduces their polarity and increases their volatility compared to isomers with a para-nitro group. The para-nitro isomers engage in external (intermolecular) hydrogen bonding, leading to higher boiling points, lower volatility, and greater polarity.[1][2][3][4]
Below is a summary of the target compound and its most probable synthetic isomers:
| Compound | Structure | Molar Mass ( g/mol ) | Key Physicochemical Property |
| This compound (Target) | 252.45[5] | Ortho-nitro isomer: Capable of intramolecular H-bonding, making it less polar and more volatile. | |
| 4-Bromo-2-chloro-6-nitrophenol (Isomer 1) | 252.45[6] | Ortho-nitro isomer: Similar to the target compound, it can form intramolecular H-bonds. Its polarity will be similar but not identical to the target. | |
| 2-Bromo-6-chloro-4-nitrophenol (Isomer 2) | 252.45[7] | Para-nitro isomer: Incapable of intramolecular H-bonding. Exhibits strong intermolecular H-bonding, making it significantly more polar and less volatile. |
Section 2: Separation Methodologies & Troubleshooting Guides
We will focus on the two most robust and widely applicable methods for purifying solid organic compounds in a laboratory setting: Fractional Recrystallization and Flash Column Chromatography.
Method 1: Fractional Recrystallization
This classical purification technique relies on the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.[8] The goal is to find a solvent that dissolves the target compound well when hot but poorly when cold, while the isomers remain in solution upon cooling.
FAQ: When should I choose recrystallization for purification?
Answer:
Recrystallization is an excellent first choice when:
-
You are dealing with a moderate to large quantity of material (typically >1 gram).
-
The target compound constitutes the major component of the mixture.
-
There is a significant difference in solubility between your target compound and the isomeric impurities in a chosen solvent.
It is often more scalable and cost-effective than chromatography for bulk purification.
Detailed Protocol: Fractional Recrystallization
This protocol is a starting point and may require optimization for your specific impurity profile.
Step 1: Solvent Selection
-
Place ~20-30 mg of your impure solid into separate test tubes.
-
Add a few drops of a test solvent (e.g., isopropanol, ethanol, acetic acid, toluene, or hexane/ethyl acetate mixtures) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. The ideal solvent will fully dissolve the solid at or near its boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high recovery of crystalline solid.
Step 2: The Recrystallization Procedure
-
Place the impure solid in an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).[9]
-
Add the minimum amount of the selected hot solvent to just dissolve the entire solid. This is a critical step to ensure maximum recovery.[10]
-
If the solution is colored by minor impurities, you can add a small amount of activated charcoal and heat for a few minutes.[11]
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them, filtering the solution into a new, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass to air dry.
Troubleshooting Guide: Recrystallization
-
Q: No crystals are forming upon cooling. What should I do?
-
A: First, try scratching the inside of the flask with a glass rod just below the surface of the solution. The tiny glass fragments can act as nucleation sites.[9][10] If that fails, add a single "seed" crystal of the pure compound. As a last resort, you may have added too much solvent; try evaporating some solvent by gently heating the solution and then attempt to cool it again.
-
-
Q: The product has 'oiled out' instead of crystallizing. How do I fix this?
-
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point may also be necessary.
-
-
Q: My product is still impure after one recrystallization. What's next?
-
A: A second recrystallization is often necessary to achieve high purity. Ensure you are using the absolute minimum amount of hot solvent in the second attempt. Alternatively, the impurity profile may be unsuitable for this method, and you should consider column chromatography.
-
Method 2: Flash Column Chromatography
This is a highly effective technique for separating compounds with different polarities.[13][14] It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture.
FAQ: Why is column chromatography effective for these isomers?
Answer:
Column chromatography is exceptionally well-suited for this separation due to the significant polarity difference between the ortho- and para-nitro isomers.
-
Stationary Phase: Silica gel is polar.
-
Interaction: More polar compounds will interact more strongly with the polar silica gel and will therefore travel down the column more slowly.[13]
-
Elution Order:
-
The less polar ortho-nitro isomers (your target This compound and Isomer 1) will elute from the column first.
-
The much more polar para-nitro isomer (Isomer 2) will be strongly adsorbed to the silica and will elute much later, likely requiring a more polar solvent mixture.
-
This difference allows for a clean separation of the ortho isomers from the highly polar para isomer. Separating the two ortho isomers from each other is more challenging but can often be achieved with an optimized solvent system.
Detailed Protocol: Flash Column Chromatography
Step 1: TLC Analysis & Solvent System Selection
-
Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
Visualize the spots under UV light. The ideal solvent system will show good separation between the spots, with the target compound having a retention factor (Rf) of approximately 0.3-0.4. The less polar compounds will have a higher Rf (travel further up the plate).
Step 2: Column Packing
-
Select a column of appropriate size for the amount of material you are purifying.
-
Pack the column using the "slurry method": mix the silica gel with your starting mobile phase (e.g., 9:1 hexane/ethyl acetate) to form a milkshake-like slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no air bubbles or cracks.
Step 3: Sample Loading and Elution
-
Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Gently add your mobile phase to the column and begin eluting, collecting fractions in test tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Column Chromatography
-
Q: My compounds are not separating well (bands are overlapping). What can I do?
-
A: Your solvent system is likely too polar, causing all compounds to elute too quickly. Switch to a less polar mobile phase (e.g., increase the proportion of hexane). Ensure your column is not overloaded; a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. Finally, ensure your initial sample band is as narrow as possible by using the dry loading technique.
-
-
Q: Nothing is coming off the column. Why?
-
A: Your solvent system is not polar enough. The compounds are stuck to the silica gel. Gradually increase the polarity of your mobile phase (e.g., slowly increase the percentage of ethyl acetate) to begin eluting the compounds. This is known as a gradient elution.
-
Section 3: Purity Assessment
FAQ: How can I confirm the purity and identity of my final product?
Answer:
After purification, you must verify the purity and confirm the identity of the isolated compound. A combination of the following methods is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for purity. A pure compound should ideally show a single spot. Run a sample of your purified material alongside the crude mixture and starting materials for comparison.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for confirming the exact isomeric structure of your compound. The number of signals, their splitting patterns (multiplicity), and their chemical shifts provide a unique fingerprint for the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing purity and confirming the molecular weight of your compound.[15] They can detect very low levels of impurities.
By employing the appropriate purification strategy and confirming the outcome with these analytical techniques, you can confidently produce high-purity this compound for your research and development needs.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Separation of onitrophenol from the mixture of o and class 12 chemistry CBSE [vedantu.com]
- 5. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-BroMo-6-chloro-4-nitro-phenol | 20294-55-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
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- 15. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 2-Bromo-4-chloro-6-nitrophenol
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 2-Bromo-4-chloro-6-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the rationale behind experimental choices and the interpretation of spectral features. Our aim is to provide a self-validating framework for the analysis of this and similar substituted phenolic compounds.
Introduction
This compound is a polysubstituted aromatic compound with a molecular weight of 252.45 g/mol [1]. Its structure, featuring a hydroxyl group, a nitro group, a bromine atom, and a chlorine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will explore its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), comparing its spectral features with those of related compounds to provide a comprehensive analytical perspective.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the phenolic proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of aromatic and hydroxyl protons (typically 0-12 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Nitrophenols
For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of halogenated nitrophenols, a deep understanding of their mass spectrometric behavior is paramount. These compounds, prevalent as environmental contaminants and precursors in chemical synthesis, present unique challenges and opportunities in their analysis. This guide provides an in-depth, comparative analysis of the fragmentation patterns of halogenated nitrophenols under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in experimental data and mechanistic insights.
The Crucial Role of Ionization: EI vs. ESI for Halogenated Nitrophenols
The choice of ionization technique is the foundational step that dictates the subsequent fragmentation pathways. Halogenated nitrophenols, with their polar hydroxyl and nitro groups, are amenable to both Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC).
-
Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint, invaluable for structural isomer differentiation. For GC-MS analysis, derivatization of the polar hydroxyl group is often necessary to improve chromatographic performance and prevent peak tailing[1].
-
Electrospray Ionization (ESI): As a "soft" ionization method, ESI typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. Subsequent fragmentation is induced in a collision cell (tandem mass spectrometry, MS/MS), allowing for controlled and targeted structural analysis. This technique is particularly well-suited for LC-MS/MS, which can often analyze these polar compounds without derivatization[2][3][4][5].
Electron Ionization (EI) Fragmentation: A Tale of Halogen Identity and Position
Under electron ionization, the fragmentation of halogenated nitrophenols is a competitive process influenced by the nature of the halogen, its position on the aromatic ring relative to the hydroxyl and nitro groups, and the inherent stability of the resulting fragment ions.
A key feature in the EI mass spectra of many nitroaromatic compounds is the "ortho effect," where substituents ortho to the nitro group can interact, leading to characteristic fragmentation pathways[6]. This effect, coupled with the influence of the halogen, governs the observed fragmentation patterns.
Characteristic Fragment Ions in EI-MS
The following table summarizes common fragment ions observed in the EI mass spectra of selected halogenated nitrophenols. The relative abundance of these ions is highly dependent on the specific isomer.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses | Putative Fragment Structures/Losses |
| 2-Chloro-4-nitrophenol [7][8][9][10] | 173/175 | 143/145, 127, 113, 99, 83, 63 | [M-NO]⁺, [M-NO₂]⁺, [M-HCl]⁺, [M-NO-CO]⁺, [M-NO₂-HCN]⁺, [C₅H₃O]⁺ |
| 4-Fluoro-2-nitrophenol [11][12][13][14] | 157 | 127, 111, 99, 81, 73 | [M-NO]⁺, [M-NO₂]⁺, [M-HF]⁺, [M-NO-CO]⁺, [M-NO₂-HCN]⁺ |
| 2-Bromophenol [7][8] | 172/174 | 93, 65, 64 | [M-Br]⁺, [C₅H₅]⁺, [C₅H₄]⁺ |
Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a clear signature for compounds containing these halogens.
General Fragmentation Pathways under EI
The fragmentation of halogenated nitrophenols under EI can be visualized as a series of competing reactions initiated by the radical cation [M]⁺•.
Caption: General EI fragmentation pathways for halogenated nitrophenols.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation and Isomer Differentiation
ESI-MS/MS provides a more controlled environment for studying the fragmentation of halogenated nitrophenols. By selecting the deprotonated molecule [M-H]⁻ in negative ion mode, which is often more sensitive for these acidic compounds, specific fragmentation pathways can be elucidated.
The position of the halogen and nitro groups significantly influences the fragmentation of the [M-H]⁻ ion. A notable observation is the competition between the loss of the nitro group (as NO₂• or HNO₂) and the loss of the halogen atom (as X• or HX).
Key Fragmentation Pathways in Negative Ion ESI-MS/MS
A study on various nitroaromatic compounds, including nitrophenols, revealed several characteristic fragmentation reactions for the [M-H]⁻ ions. The relative prominence of these pathways is highly dependent on the isomeric structure.
| Precursor Ion [M-H]⁻ | Common Neutral Losses | Resulting Product Ion | Comments |
| Halogenated Nitrophenolate | NO• (30 u) | [M-H-NO]⁻• | Formation of a distonic radical anion. |
| NO₂• (46 u) | [M-H-NO₂]⁻• | Another distonic radical anion. | |
| HNO₂ (47 u) | [M-H-HNO₂]⁻ | More common for ortho-isomers due to the "ortho effect". | |
| X• | [M-H-X]⁻• | Loss of the halogen radical. | |
| HX (varies) | [M-H-HX]⁻ | Elimination of hydrogen halide. |
The "Ortho Effect" in ESI-MS/MS
The proximity of substituents on the aromatic ring can lead to specific intramolecular reactions upon collisional activation. For halogenated nitrophenols with a substituent ortho to the nitro group, the loss of nitrous acid (HNO₂) from the deprotonated molecule is a common and often diagnostic fragmentation pathway. This is attributed to an intramolecular hydrogen transfer from the hydroxyl group to the nitro group, facilitated by their close proximity.
Caption: Influence of isomer position on ESI-MS/MS fragmentation.
Experimental Protocols
To aid researchers in obtaining high-quality mass spectral data for halogenated nitrophenols, the following sections provide detailed, field-proven methodologies for both GC-MS and LC-MS/MS analysis.
GC-MS Analysis Protocol (with Derivatization)
This protocol is optimized for the analysis of a range of chlorinated phenols and can be adapted for other halogenated nitrophenols. Derivatization is crucial for improving peak shape and sensitivity.
4.1.1. Sample Preparation and Derivatization
-
Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after acidification of the sample to a pH < 2.
-
Concentration: Concentrate the organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the concentrated extract. Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization of the phenolic hydroxyl group.
4.1.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode at 280 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for each analyte.
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
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- 5. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]
- 8. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]
- 9. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]
- 10. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]
- 11. 4-Fluoro-2-nitrophenol [webbook.nist.gov]
- 12. PubChemLite - 4-fluoro-2-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]
- 13. 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Fluoro-2-nitrophenol | CAS#:394-33-2 | Chemsrc [chemsrc.com]
A Comparative Guide to 2-Bromo-4-chloro-6-nitrophenol and Its Halogenated Analogues
This guide provides a comprehensive comparison of 2-Bromo-4-chloro-6-nitrophenol with other key halogenated nitrophenols, designed for researchers, chemists, and professionals in drug development. We will explore the nuanced differences in their physicochemical properties, reactivity, and biological activities, supported by experimental data and established scientific principles.
Introduction: The Significance of Substitution Patterns
Halogenated nitrophenols are a class of aromatic compounds that serve as crucial intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and other specialty chemicals.[1] The specific identity and position of halogen and nitro substituents on the phenol ring dramatically influence the molecule's electronic properties, acidity, lipophilicity, and ultimately, its chemical reactivity and biological function.
This guide focuses on This compound , a molecule with a distinct substitution pattern. To understand its unique characteristics, we will compare it against structurally related analogues:
-
2,4-Dichloro-6-nitrophenol: Substitutes bromine with chlorine at the 2-position.
-
2,4-Dibromo-6-nitrophenol: Substitutes chlorine with bromine at the 4-position.
-
2,6-Dibromo-4-nitrophenol: An isomer with a different nitro group position.
This comparative approach allows us to dissect the structure-property relationships and highlight the specific contributions of each substituent.
Comparative Physicochemical Properties
The interplay of electron-withdrawing effects from the nitro group and halogens governs the core chemical properties of these phenols.
Acidity (pKa)
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as nitro and halogens, stabilize the negative charge on the phenoxide ion through inductive (-I) and resonance (-M) effects, thereby increasing acidity (lowering the pKa).[2]
The nitro group, particularly at the ortho or para position, is a powerful acidifying agent due to its strong -M effect, which delocalizes the negative charge across the aromatic system.[3][4] Halogens primarily exert a -I effect, which decreases in the order Cl > Br.[2] This leads to subtle but significant differences in acidity among the selected compounds.
Lipophilicity (LogP)
Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical parameter for predicting a molecule's membrane permeability and overall bioavailability. Halogenation generally increases lipophilicity. The larger size and greater polarizability of bromine compared to chlorine typically result in a higher LogP value for bromo-substituted compounds versus their chloro-analogues.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | XLogP3 | Melting Point (°C) |
| This compound | 252.45[5] | ~3.5 - 4.5 (Estimated) | 4.1[5] | 125[6] |
| 2,4-Dichloro-6-nitrophenol | 208.00[7] | 3.8 (Estimated) | 3.5[7] | 118-120[8][9] |
| 2,4-Dibromo-6-nitrophenol | 296.90[10] | 3.7 (Estimated) | 4.1[10] | 118[11] |
| 2,6-Dibromo-4-nitrophenol | 296.90[12] | ~6.0 (Estimated) | 3.6[12] | 138-140[13] |
Note: Experimental pKa values for multiply substituted nitrophenols are not always readily available and can be estimated based on the effects of individual substituents. The pKa of 2,6-dibromo-4-nitrophenol is notably higher because the para-nitro group's powerful resonance-withdrawing effect is not stabilizing the phenoxide as effectively as an ortho- or para-nitro group relative to the hydroxyl.
Synthesis and Chemical Reactivity
The synthesis of these compounds typically involves the electrophilic nitration of a corresponding dihalogenated phenol or the halogenation of a nitrophenol. The choice of reagents and conditions is critical to control regioselectivity.[1][13][14]
Figure 1: General synthetic pathways to this compound.
Nucleophilic Aromatic Substitution (SNAr)
A key reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). The presence of strongly electron-withdrawing groups (like -NO2) at the ortho and para positions to a halogen leaving group activates the ring for nucleophilic attack.[15] The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Reactivity Order: The rate of SNAr is influenced by two main factors:
-
Activation: The number and strength of electron-withdrawing groups. All listed comparators are highly activated.
-
Leaving Group Ability: The ability of the halogen to depart. This is related to the carbon-halogen bond strength (C-Cl > C-Br). Generally, the more electronegative the halogen, the better it is at stabilizing the intermediate, but the C-X bond is stronger. In many SNAr reactions, the rate-determining step is the nucleophilic attack, making the C-X bond cleavage less critical, but differences can be observed.[16]
For this compound, a nucleophile could potentially substitute either the bromine at C2 or the chlorine at C4. Both are ortho or para to the activating nitro group. The relative reactivity at these positions depends on the specific nucleophile and reaction conditions.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH2), a fundamental transformation for creating valuable aniline intermediates.[17] Common methods include:
-
Catalytic Hydrogenation: Using H2 gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[18] Raney Nickel is often preferred for substrates with aryl halides to avoid dehalogenation.[18]
-
Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[17][18]
This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's properties and reactivity for subsequent synthetic steps.
Biological Activity & Structure-Activity Relationships
Halogenated phenols and nitrophenols are known for a wide range of biological activities, including antimicrobial and herbicidal properties.[19][20] The specific halogenation pattern is critical for both potency and toxicity.
Antimicrobial Activity
Strategic halogenation can significantly enhance the antimicrobial and antibiofilm activities of phenolic compounds.[20][21] Studies have shown that brominated phenols, in particular, are promising candidates against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[21][22] The increased lipophilicity of brominated compounds may facilitate better penetration through microbial cell membranes. The addition of multiple halogens often enhances this activity.[23]
While specific MIC data for this compound is not widely published, it is reasonable to infer potent activity based on its structural features. It combines the attributes of both chlorinated and brominated phenols, which have demonstrated efficacy.[19][21]
Figure 2: Structure-Activity Relationship (SAR) diagram for halogenated nitrophenols.
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method leverages the fact that the protonated (phenol) and deprotonated (phenoxide) forms of the compound have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[24][25][26]
Principle: The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species. At the pKa, [A⁻] = [HA], and the absorbance is midway between the absorbance of the fully protonated and fully deprotonated forms.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable solvent like DMSO or methanol.[24]
-
Buffer Preparation: Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[24]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells. Add a small, constant volume of the compound stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[24] Prepare blank wells containing only the buffers.
-
Spectra Acquisition: Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[24]
-
Data Analysis:
-
Select a wavelength where the difference in absorbance between the acidic and basic forms is maximal.[24]
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., a four-parameter logistic fit). The pH at the inflection point of the curve is the pKa.[25]
-
Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28]
Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend isolated colonies of the test bacterium (e.g., S. aureus) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[27][29]
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.[30] Prepare a stock solution of the test compound at twice the highest desired concentration. Add 50 µL of this stock to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 50 µL from the last dilution column.[31]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.[30] Include a positive control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[27] This can be assessed visually or by using a plate reader to measure optical density (OD600).
Conclusion
This compound is a highly functionalized aromatic compound with properties shaped by the unique interplay of its substituents. Compared to its dichloro- and dibromo-analogues, it presents an intermediate profile in terms of molecular weight and potentially reactivity, while maintaining high lipophilicity due to the presence of bromine. Its strong acidity and activated aromatic system make it a versatile intermediate for further chemical modification, particularly through nucleophilic aromatic substitution and nitro group reduction. Based on structure-activity relationships of related compounds, it is predicted to possess significant biological activity, warranting further investigation as a potential antimicrobial or agrochemical agent. The experimental protocols provided herein offer a robust framework for empirically validating and comparing these critical performance attributes.
References
- 1. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-6-nitrophenol | 609-89-2 [chemicalbook.com]
- 9. 2,4-Dichloro-6-nitrophenol CAS#: 609-89-2 [m.chemicalbook.com]
- 10. 2,4-Dibromo-6-nitrophenol | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Dibromo-6-nitrophenol | CAS 15969-09-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3 | CID 7429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 16. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 20. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
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A Comparative Guide to the Analytical Quantification of 2-Bromo-4-chloro-6-nitrophenol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Bromo-4-chloro-6-nitrophenol, a substituted nitrophenol of interest in various chemical and pharmaceutical applications. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes established analytical principles and validated methods for structurally similar compounds to propose robust and reliable quantification strategies. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, providing a critical evaluation of their respective strengths and weaknesses, supported by proposed experimental protocols and comparative data.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound is a halogenated nitrophenol with the molecular formula C₆H₃BrClNO₃.[1] Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and both bromine and chlorine substituents, suggests its potential utility as an intermediate in organic synthesis.[2] The accurate determination of its concentration is crucial for process monitoring, quality control of starting materials and final products, and for understanding its potential biological and environmental fate. The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Sensitivity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of organic compounds, including phenols and nitrophenols.[3] Its high resolving power, sensitivity, and adaptability make it a prime candidate for the quantification of this compound. A reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, is typically the most effective approach for this class of compounds.
The Rationale Behind the HPLC Approach
The polarity of this compound, conferred by the hydroxyl and nitro groups, allows for good retention and separation on a nonpolar stationary phase like C18. The composition of the mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, can be fine-tuned to achieve optimal separation from potential impurities. UV detection is particularly well-suited for this analyte due to the presence of the chromophoric nitro and phenolic groups, which absorb strongly in the UV region.
Proposed Experimental Protocol for HPLC Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid (to ensure the analyte is in its protonated form).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of this compound (to be determined by scanning a standard solution, likely in the range of 270-350 nm based on similar nitrophenols).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography (GC) is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of phenolic compounds like this compound, derivatization is often employed to increase their volatility and improve their chromatographic peak shape.
Rationale for the GC Approach
Direct analysis of underivatized phenols by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC column. Derivatization, for instance, by silylation to form a trimethylsilyl (TMS) ether, masks the polar hydroxyl group, making the analyte more volatile and amenable to GC analysis.[4] A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometric (MS) detector offers higher selectivity and structural confirmation. The EPA Method 8041A provides guidance on the GC analysis of various phenols, which can be adapted for this specific compound.[5]
Proposed Experimental Protocol for GC Analysis
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent like acetone.
-
In a vial, evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a non-polar solvent like hexane.
-
Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool the vial to room temperature before injection.
2. GC Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C or a Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.
3. Data Analysis:
-
Similar to HPLC, construct a calibration curve using derivatized standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Visualizing the GC Workflow
References
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of pharmacologically active molecules, the choice of substituents on an aromatic ring is a critical decision that dictates reaction pathways and efficiency. This guide offers an in-depth comparison of the reactivity of bromo and chloro substituents on nitrophenol scaffolds, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental observations.
The Central Role of Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically electron-rich, are generally poor candidates for nucleophilic attack. However, the strategic placement of potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), dramatically alters this landscape.[1][2] These groups render the aromatic ring electron-deficient, or electrophilic, and thus susceptible to attack by nucleophiles.[1][3] The SNAr reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds with high precision.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount to the reaction's success.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a halide ion).
The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is crucial for stabilizing the Meisenheimer complex through resonance delocalization of the negative charge.[1][3][4]
References
Spectroscopic Dissection: A Comparative Guide to Distinguishing Isomers of Bromo-Chloro-Nitrophenol
Introduction
In the fields of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of aromatic compounds is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different chemical, physical, and biological properties. The bromo-chloro-nitrophenol system presents a classic analytical challenge: a set of isomers sharing the same molecular weight and elemental composition, yet whose utility and safety are dictated by the specific substitution pattern on the phenol ring.
This guide provides an in-depth, comparative analysis of how to reliably distinguish between these isomers using a multi-pronged spectroscopic approach. We will move beyond simple data reporting to explore the underlying principles that govern the spectral differences, offering a logical framework for structural elucidation. As Senior Application Scientists, our goal is not just to provide protocols, but to instill the causal reasoning behind our experimental choices, ensuring that every analysis is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous isomeric identification.
The Challenge: A Trio of Isomers
To illustrate the analytical strategy, we will focus on three representative isomers of bromo-chloro-nitrophenol (Molecular Formula: C₆H₃BrClNO₃). The variation in the placement of the bromo, chloro, and nitro substituents relative to the hydroxyl group is the source of their distinct spectroscopic fingerprints.
Caption: Structures of the bromo-chloro-nitrophenol isomers under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides direct information about the chemical environment and connectivity of magnetically active nuclei (¹H and ¹³C).
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The key to interpreting the ¹H NMR spectra of these isomers lies in understanding the electronic effects of the substituents on the aromatic protons. The hydroxyl group (-OH) is an activating, electron-donating group, while the nitro group (-NO₂) is a strongly deactivating, electron-withdrawing group. Halogens (-Br, -Cl) exhibit a dual nature: they are inductively withdrawing but act as weak electron-donators through resonance.[1][2][3] These effects modulate the electron density around the ring protons, altering their chemical shifts (δ). Furthermore, the spin-spin coupling between non-equivalent neighboring protons provides definitive proof of their relative positions.[3]
Distinguishing Features:
-
Number of Signals & Integration: Isomers A and B are asymmetric and will each show two distinct aromatic proton signals, each integrating to 1H. Isomer C, with a plane of symmetry passing through the C1-OH and C4-NO₂ bonds, will show only one aromatic proton signal, integrating to 2H. This immediately distinguishes Isomer C from A and B.
-
Chemical Shifts (δ): Protons ortho or para to the strongly electron-withdrawing nitro group are significantly deshielded and will appear at a higher chemical shift (further downfield).[2]
-
Isomer A & B: Will each have two protons. The proton ortho to the nitro group will be the most downfield.
-
Isomer C: The two equivalent protons are meta to the nitro group, so their chemical shifts will be less downfield compared to the ortho protons in A and B.
-
-
Splitting Patterns & Coupling Constants (J): The magnitude of the coupling constant reveals the spatial relationship between protons.
-
Isomer A & B: The two aromatic protons are meta to each other. They will appear as doublets with a small meta coupling constant (Jmeta ≈ 2-3 Hz).
-
Isomer C: The two equivalent protons are on opposite sides of the ring and will appear as a singlet.
-
Comparative ¹H NMR Data (Predicted)
| Feature | Isomer A (2-Br, 4-Cl, 6-NO₂) | Isomer B (4-Br, 2-Cl, 6-NO₂) | Isomer C (2-Br, 6-Cl, 4-NO₂) |
| Aromatic Signals | 2 | 2 | 1 |
| Integration | 1H, 1H | 1H, 1H | 2H |
| Splitting Pattern | Doublet, Doublet | Doublet, Doublet | Singlet |
| Coupling Constant (J) | ~2-3 Hz (meta) | ~2-3 Hz (meta) | N/A |
| OH Signal | Broad singlet | Broad singlet | Broad singlet |
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR complements ¹H NMR by providing a count of unique carbon environments. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituent. The ipso-carbon (the carbon directly bonded to a substituent) shows the most dramatic shift. The carbon attached to the hydroxyl group is strongly deshielded (shifted downfield) to ~155 ppm.[4][5]
Distinguishing Features:
-
Number of Signals: Due to the lack of symmetry, Isomers A and B will each show six distinct aromatic carbon signals. Isomer C, with its symmetry, will show only four signals (C1, C4, C2/C6, and C3/C5).
-
Chemical Shifts (δ): The chemical shifts of the ipso-carbons (C-OH, C-Br, C-Cl, C-NO₂) are highly diagnostic and can be predicted using additive models, though experimental data is always superior.[6][7]
Comparative ¹³C NMR Data (Predicted)
| Feature | Isomer A (2-Br, 4-Cl, 6-NO₂) | Isomer B (4-Br, 2-Cl, 6-NO₂) | Isomer C (2-Br, 6-Cl, 4-NO₂) |
| Aromatic Signals | 6 | 6 | 4 |
| Ipso-C-OH (δ) | ~150-155 ppm | ~150-155 ppm | ~150-155 ppm |
| Symmetry | None | None | C₂ᵥ (idealized) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromo-chloro-nitrophenol isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and measure chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and more scans will be required due to the lower natural abundance and sensitivity of ¹³C.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Expertise & Experience: IR spectroscopy provides valuable information about the functional groups present and can offer strong clues about the substitution pattern. The analysis focuses on three key regions of the spectrum: the O-H stretch, the N-O stretches of the nitro group, and the C-H out-of-plane bending region.[9]
Distinguishing Features:
-
O-H Stretching Vibration (νO-H):
-
In isomers where the nitro group is ortho to the hydroxyl group (Isomers A and B), strong intramolecular hydrogen bonding occurs. This weakens the O-H bond, causing its absorption to be broad and shifted to a lower wavenumber (typically 3200-3400 cm⁻¹).[10][11]
-
In Isomer C, the nitro group is para to the hydroxyl. Intramolecular H-bonding with the ortho halogens is much weaker or non-existent. Therefore, it is more likely to exhibit intermolecular H-bonding, resulting in a different band shape and position, which can be concentration-dependent.
-
-
NO₂ Stretching Vibrations: The nitro group gives rise to two very strong and characteristic bands: an asymmetric stretch (νas) between 1550-1475 cm⁻¹ and a symmetric stretch (νs) between 1360-1290 cm⁻¹.[9][12][13] While the presence of these bands confirms the nitro group, their exact positions are subtly influenced by the electronic environment, offering minor but potentially useful correlative data.
-
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region (900-650 cm⁻¹). The pattern of absorption is characteristic of the number of adjacent hydrogen atoms on the ring.
-
Isomers A and B: Each has two non-adjacent (isolated) aromatic protons. An isolated proton typically gives rise to a medium-to-strong absorption in the 900-860 cm⁻¹ region.
-
Isomer C: Has two adjacent protons. This substitution pattern typically results in a strong absorption in the 860-800 cm⁻¹ range. This provides a clear method to differentiate C from A and B.
-
Comparative IR Data (Predicted)
| Vibrational Mode | Isomer A (2-Br, 4-Cl, 6-NO₂) | Isomer B (4-Br, 2-Cl, 6-NO₂) | Isomer C (2-Br, 6-Cl, 4-NO₂) |
| ν(O-H) | ~3200-3400 cm⁻¹ (Broad, Intramolecular H-bond) | ~3200-3400 cm⁻¹ (Broad, Intramolecular H-bond) | May differ, possibly sharper or concentration-dependent |
| νas(NO₂) (asymmetric) | ~1530 cm⁻¹ (Strong) | ~1530 cm⁻¹ (Strong) | ~1520 cm⁻¹ (Strong) |
| νs(NO₂) (symmetric) | ~1350 cm⁻¹ (Strong) | ~1350 cm⁻¹ (Strong) | ~1340 cm⁻¹ (Strong) |
| C-H OOP Bending | ~900-860 cm⁻¹ (Isolated H) | ~900-860 cm⁻¹ (Isolated H) | ~860-800 cm⁻¹ (2 adjacent H's) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and elemental formula. While all isomers have the same nominal mass, the presence of both bromine and chlorine creates a highly characteristic isotopic pattern for the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio.[14][15] This results in a distinctive cluster of peaks at M⁺, M+2, and M+4. While this pattern confirms the presence of one Br and one Cl atom, it does not distinguish the isomers. Differentiation must come from analyzing the fragmentation patterns, which are governed by the relative stability of the resulting ions and radicals, a property influenced by substituent position.[16][17]
Distinguishing Features:
-
Molecular Ion (M⁺) Cluster: All isomers will exhibit a molecular ion cluster with the same m/z values and relative intensities, confirming the elemental formula C₆H₃BrClNO₃.
-
Fragmentation Pathways: The initial fragmentation often involves the loss of stable neutral molecules or radicals.
-
Loss of NO₂ (M - 46): This is a common fragmentation for nitroaromatics and will likely be observed for all isomers.
-
Loss of Halogens: Cleavage of the C-Br or C-Cl bond will lead to (M - Br)⁺ and (M - Cl)⁺ fragments.[18] The relative intensities of these fragments may differ slightly based on the steric and electronic environment around the halogens.
-
Ortho Effects: Interactions between adjacent functional groups can lead to unique fragmentation pathways. For example, in Isomers A and B, where the nitro group is ortho to the hydroxyl, there's a possibility of losing a hydroxyl radical (-OH) or water (H₂O) involving the nitro-group oxygens, which would be less favorable for Isomer C.
-
Comparative Mass Spectrometry Data (Predicted)
| Feature | Isomer A (2-Br, 4-Cl, 6-NO₂) | Isomer B (4-Br, 2-Cl, 6-NO₂) | Isomer C (2-Br, 6-Cl, 4-NO₂) |
| M⁺ Cluster (m/z) | Identical for all | Identical for all | Identical for all |
| Key Fragments (m/z) | M-NO₂, M-Br, M-Cl | M-NO₂, M-Br, M-Cl | M-NO₂, M-Br, M-Cl |
| Potential Differences | Relative intensities of fragments; possible unique fragments from ortho interactions. | Relative intensities of fragments; possible unique fragments from ortho interactions. | Fragmentation pattern may be simpler due to lack of ortho-nitro/hydroxyl interaction. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Interpretation: Analyze the molecular ion cluster to confirm the elemental composition. Compare the relative abundances of the major fragment ions between the unknown and reference spectra.
UV-Visible Spectroscopy: A Supplementary Technique
Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within the molecule. The phenol ring and the nitro group constitute the principal chromophore. The positions of the other substituents act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε).[19] This technique is particularly sensitive to changes in conjugation and solvent polarity. While generally less definitive than NMR for isomer differentiation, it can provide strong corroborating evidence.
Distinguishing Features:
-
λ_max Position: The λ_max is influenced by the degree of electronic communication between the electron-donating -OH group and the electron-withdrawing -NO₂ group.
-
Isomer C: With the -OH and -NO₂ groups in a para relationship, there is direct resonance conjugation through the ring. This typically leads to the most red-shifted (longest wavelength) λ_max.[20]
-
Isomers A and B: The -OH and -NO₂ groups are ortho. While still conjugated, steric hindrance between the substituents and the ortho halogens might slightly disrupt the planarity of the nitro group with the ring, potentially causing a blue-shift (shorter wavelength) in λ_max compared to the para isomer.
-
-
Solvatochromism: The spectra can be run in a basic solution (e.g., with NaOH). Deprotonation of the phenol to the phenoxide ion creates a much stronger electron-donating group, enhancing conjugation with the nitro group and causing a significant red-shift in λ_max. The magnitude of this shift can be subtly different for each isomer.[19]
Comparative UV-Vis Data (Predicted in a neutral solvent like Ethanol)
| Feature | Isomer A (2-Br, 4-Cl, 6-NO₂) | Isomer B (4-Br, 2-Cl, 6-NO₂) | Isomer C (2-Br, 6-Cl, 4-NO₂) |
| λ_max | Likely similar, shorter wavelength | Likely similar, shorter wavelength | Longest wavelength due to para conjugation |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing only the solvent as a reference.
-
Scan a wavelength range from approximately 200 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
An Integrated Strategy for Unambiguous Identification
Caption: Logical workflow for distinguishing bromo-chloro-nitrophenol isomers.
Conclusion
Distinguishing the isomers of bromo-chloro-nitrophenol is a task that demands a methodical, multi-technique approach. While Mass Spectrometry confirms the elemental composition and UV-Vis spectroscopy provides supplementary data on the electronic system, the combination of Infrared and, most critically, Nuclear Magnetic Resonance spectroscopy provides the definitive evidence required for unambiguous structural assignment. IR spectroscopy offers rapid, valuable clues regarding the substitution pattern and intramolecular interactions. However, it is the detailed analysis of chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR that ultimately allows for the unequivocal differentiation between isomers. By integrating these techniques, researchers can confidently elucidate the correct structure, a critical step in ensuring the safety, efficacy, and reliability of advanced chemical products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The 13C NMR spectra of nine ortho-substituted phenols (1976) | William B. Smith | 27 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
- 11. longdom.org [longdom.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
A Comparative Guide to the Electrochemical Properties of 2-Bromo-4-chloro-6-nitrophenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Significance of Substituted Phenols
Substituted phenols are a class of organic compounds with profound importance in various fields, including pharmaceuticals, environmental science, and materials chemistry. Their biological activity and environmental fate are often dictated by their redox behavior. The introduction of various substituents onto the phenol ring, such as halogens and nitro groups, significantly alters the electron density distribution, thereby modulating the ease with which the molecule undergoes oxidation or reduction. Understanding these electrochemical properties is paramount for applications ranging from the design of novel drug candidates and sensors to the development of advanced remediation technologies for persistent organic pollutants.
This guide provides an in-depth comparative analysis of the electrochemical properties of 2-Bromo-4-chloro-6-nitrophenol and its structural isomers. We will delve into the theoretical underpinnings of how the nature and position of bromo, chloro, and nitro substituents influence the redox potentials and reaction kinetics. This will be supported by a discussion of key experimental techniques and protocols for characterizing these properties.
Theoretical Framework: The Influence of Substituents on Redox Behavior
The electrochemical behavior of a substituted phenol is primarily governed by the stability of the intermediates formed upon electron transfer. For oxidation, this is the phenoxy radical, and for the reduction of nitrophenols, it is a nitro radical anion. The stability of these species is directly influenced by the electronic effects of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance (mesomeric) effects.
-
Inductive Effect: This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. Halogens (Br and Cl) and the nitro group (NO₂) are electron-withdrawing through the inductive effect (-I effect), pulling electron density away from the aromatic ring.
-
Resonance Effect: This involves the delocalization of π-electrons through the conjugated system of the aromatic ring. The nitro group exhibits a strong electron-withdrawing resonance effect (-M effect) when positioned ortho or para to the hydroxyl group. Halogens, while inductively withdrawing, are capable of donating a lone pair of electrons into the ring through a +M effect, although this is generally weaker than their -I effect.
The net effect of a substituent is a combination of these two, and its impact on the electrochemical potential can be semi-quantitatively predicted using Hammett substituent constants (σ) . A positive σ value indicates an electron-withdrawing group, which generally makes oxidation more difficult (higher oxidation potential) and the reduction of a nitro group easier (less negative reduction potential).
Comparative Electrochemical Analysis
While direct, side-by-side experimental data for this compound and all its possible isomers under identical conditions is scarce in publicly available literature, we can construct a robust comparison based on the established principles of physical organic chemistry and available data for related compounds.
The isomers we will consider for comparison are:
-
This compound (Target Molecule)
-
Isomer A: 4-Bromo-2-chloro-6-nitrophenol
-
Isomer B: 2-Bromo-6-chloro-4-nitrophenol
-
Isomer C: 2,4-Dibromo-6-nitrophenol
-
Isomer D: 2,4-Dichloro-6-nitrophenol
Oxidation Potential
The oxidation of a phenol involves the removal of an electron and a proton from the hydroxyl group to form a phenoxy radical. Electron-withdrawing groups destabilize the electron-rich phenol starting material and can also stabilize the resulting radical, but the dominant effect is the increased difficulty of removing an electron. Therefore, a higher degree of electron withdrawal leads to a more positive oxidation potential.
| Compound | Substituent Positions (relative to -OH) | Expected Relative Oxidation Potential | Rationale |
| This compound | Br (ortho), Cl (para), NO₂ (ortho) | High | All three substituents are electron-withdrawing. The two ortho groups (Br and NO₂) and one para group (Cl) strongly decrease the electron density of the phenol ring, making the removal of an electron from the hydroxyl group more difficult. |
| Isomer A: 4-Bromo-2-chloro-6-nitrophenol | Br (para), Cl (ortho), NO₂ (ortho) | High, similar to target | The positions of the halogens are swapped. Both Cl and Br are strongly electron-withdrawing in the ortho and para positions. The overall electron-withdrawing effect is expected to be very similar to the target molecule. |
| Isomer B: 2-Bromo-6-chloro-4-nitrophenol | Br (ortho), Cl (ortho), NO₂ (para) | High, likely the highest | Both ortho positions are occupied by electron-withdrawing halogens, and the strongly withdrawing nitro group is at the para position. This configuration is expected to result in a very high oxidation potential. |
| Isomer C: 2,4-Dibromo-6-nitrophenol | Br (ortho), Br (para), NO₂ (ortho) | High | Bromine is slightly less electronegative than chlorine, so the inductive withdrawal is slightly weaker. However, having two bromine atoms might lead to a slightly lower oxidation potential compared to the dichloro isomer. |
| Isomer D: 2,4-Dichloro-6-nitrophenol | Cl (ortho), Cl (para), NO₂ (ortho) | High | Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. This isomer is expected to have a slightly higher oxidation potential than its dibromo counterpart.[1][2] |
Reduction Potential of the Nitro Group
The electrochemical reduction of the nitro group on the phenol ring is a key process. Electron-withdrawing substituents elsewhere on the ring facilitate this reduction by stabilizing the resulting nitro radical anion. Therefore, a greater overall electron-withdrawing effect from the other substituents will lead to a less negative (more positive) reduction potential for the nitro group.
| Compound | Substituent Positions (relative to -NO₂) | Expected Relative Reduction Potential (of NO₂) | Rationale |
| This compound | Br (ortho), Cl (meta) | Less Negative | The ortho-bromo and meta-chloro substituents both exert an electron-withdrawing inductive effect, which helps to stabilize the nitro radical anion formed upon reduction. |
| Isomer A: 4-Bromo-2-chloro-6-nitrophenol | Br (meta), Cl (ortho) | Less Negative, similar to target | Similar to the target molecule, with an ortho-chloro and a meta-bromo group providing inductive stabilization to the nitro radical anion. |
| Isomer B: 2-Bromo-6-chloro-4-nitrophenol | Br (meta), Cl (meta) | Less Negative | Both halogens are meta to the nitro group. Their combined inductive withdrawal will facilitate the reduction of the nitro group. |
| Isomer C: 2,4-Dibromo-6-nitrophenol | Br (ortho), Br (meta) | Less Negative | The ortho and meta bromine atoms will inductively withdraw electron density, making the reduction of the nitro group easier. |
| Isomer D: 2,4-Dichloro-6-nitrophenol | Cl (ortho), Cl (meta) | Less Negative, likely the least negative | Due to the higher electronegativity of chlorine compared to bromine, the combined inductive effect of the ortho and meta chloro groups is expected to be the strongest, leading to the most easily reducible nitro group among the compared isomers.[1][2] |
Experimental Protocols
To experimentally validate the predicted electrochemical properties, a suite of electrochemical techniques can be employed. Below are detailed, step-by-step methodologies for key experiments.
Cyclic Voltammetry (CV)
Objective: To qualitatively assess the redox processes (oxidation and reduction potentials) and their reversibility.
Methodology:
-
Preparation of the Electrolyte Solution:
-
Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide). Aprotic solvents are often preferred for studying the intrinsic redox properties of organic molecules without complications from proton transfer.
-
Prepare a stock solution of the analyte (this compound or its isomer) in the same solvent.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode. Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before each experiment.
-
Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte) or a saturated calomel electrode (SCE) isolated by a salt bridge.
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Add the electrolyte solution to the cell and de-aerate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Data Acquisition:
-
Add a known concentration of the analyte to the cell (e.g., 1 mM).
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the CV scan:
-
Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reverse the scan to a potential sufficiently negative to observe reduction. The exact range will need to be determined empirically but could start, for example, from 0 V to +1.5 V for oxidation and 0 V to -1.5 V for reduction.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).
-
-
Run the experiment and record the cyclic voltammogram (current vs. potential).
-
Caption: Workflow for Cyclic Voltammetry Experiment.
Differential Pulse Voltammetry (DPV)
Objective: To obtain higher sensitivity and better resolution of redox peaks, which is useful for quantitative analysis.
Methodology:
-
Preparation and Setup: Follow steps 1 and 2 as for Cyclic Voltammetry.
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the DPV parameters:
-
Initial and Final Potential: Define the potential range to be scanned.
-
Pulse Amplitude: Typically 25-100 mV.
-
Pulse Width: Typically 50-100 ms.
-
Scan Increment: Typically 2-10 mV.
-
Pulse Period: The time between pulses, typically 0.1-0.5 s.
-
-
Run the experiment and record the differential pulse voltammogram (differential current vs. potential). The peak height is proportional to the concentration of the analyte.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of electron transfer and the properties of the electrode-electrolyte interface.
Methodology:
-
Preparation and Setup: Follow steps 1 and 2 as for Cyclic Voltammetry.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat with an impedance analysis module.
-
Set the EIS parameters:
-
DC Potential: Set to the formal potential (E⁰') of the redox couple of interest, which can be estimated from the CV.
-
Frequency Range: Typically from 100 kHz down to 0.1 Hz or lower.
-
AC Amplitude: A small sinusoidal voltage, typically 5-10 mV.
-
-
Run the experiment and record the impedance data, usually plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
The data can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance (Rct), which is inversely proportional to the standard heterogeneous rate constant of the electron transfer.
-
Visualization of Concepts
Caption: Comparison of Electrochemical Properties of Isomers.
Caption: Influence of Substituents on Phenol Ring Electron Density.
Conclusion
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-6-nitrophenol
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-bromo-4-chloro-6-nitrophenol, a compound whose utility in synthesis is matched by its hazardous properties. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these critical procedures.
Hazard Profile and Chemical Identity
Understanding the intrinsic properties of this compound is the foundation of its safe management. This substituted nitrophenol is a solid crystalline powder at room temperature and possesses a combination of functional groups—a phenolic hydroxyl, a nitro group, and two different halogens (bromine and chlorine)—that define its reactivity and toxicity.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 15969-10-5 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₃ | [1][2] |
| Molecular Weight | 252.45 g/mol | [2] |
| Appearance | White-like or light brown crystalline powder | [1] |
| Boiling Point | 250.1°C at 760 mmHg | [1] |
| Flash Point | 105°C | [1] |
| Density | 1.974 g/cm³ |[1] |
The primary operational risks are dictated by its toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards that demand rigorous control measures.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 291871[2]
These classifications are not abstract warnings. "Harmful if swallowed" indicates a significant risk of toxicity upon ingestion.[2][3] Skin and eye irritation necessitates the use of robust personal protective equipment (PPE), as contact can cause inflammation and damage.[2][4][5] The potential for respiratory irritation underscores the critical need for handling this compound within a certified chemical fume hood to prevent the inhalation of its dust or aerosols.[1][2][6]
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of bromine and chlorine atoms in its structure, this compound and any materials contaminated with it must be categorized as halogenated organic waste .[7][8]
This designation is crucial for two reasons:
-
Regulatory Compliance: Environmental protection agencies, such as the US EPA, mandate specific disposal pathways for different classes of chemical waste.[9][10] Misclassification can lead to significant legal and financial penalties.
-
Disposal Technology: Halogenated waste cannot be disposed of via the same methods as non-halogenated waste. It requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen bromide and hydrogen chloride) produced during combustion.[11][12] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and environmental risk.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the compound's hazard profile, a stringent PPE protocol is mandatory. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the essential final barrier.[13][14]
Table 3: Mandatory PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile for splash protection, Butyl or Neoprene for extended contact). Always inspect gloves before use and use proper removal technique.[1][13] | Prevents skin contact and irritation.[2] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[6][15] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. A chemically impervious apron is recommended for bulk handling.[13] | Minimizes skin exposure from spills or splashes. |
| Respiratory Protection | All handling of the solid compound or its solutions must occur in a certified chemical fume hood.[6][14] For large spills or emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary.[3][16] | Prevents inhalation of dust or aerosols that can cause respiratory tract irritation.[2] |
Step-by-Step Disposal Procedure
Adherence to a systematic disposal workflow ensures safety and compliance from the point of waste generation to its final collection.
Step 1: Containerization
-
Select the Correct Container: Use only designated, UN-rated hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.[17] The container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).
-
Label Immediately: Affix a hazardous waste tag to the container before adding any waste. The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound, along with their approximate concentrations.[7] Check all applicable hazard boxes (e.g., Toxic).
Step 2: Waste Collection
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and spill cleanup debris in a securely lined, dedicated solid waste container labeled for halogenated organics.[1][18]
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid halogenated organic waste carboy.[8][19]
-
Avoid Mixing: Under no circumstances should this waste be mixed with non-halogenated, aqueous, or reactive waste streams.[8][19] Discharge into any drain is strictly prohibited and illegal.[1]
Step 3: Temporary Storage (Satellite Accumulation Area)
-
Location: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7]
-
Secondary Containment: Place the container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[7]
-
Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion.[17] Adhere to the volume limits for SAAs as defined by regulations (e.g., 55 gallons total).[19]
Step 4: Arranging for Disposal
-
Once the container is nearly full or has been in use for the maximum time allowed by your institution (e.g., 60-150 days), schedule a pickup through your EHS department.[19] Follow your institution's specific procedures for waste collection requests.
Emergency Protocol: Spill Management
Accidental spills require a calm, systematic, and immediate response. The procedure varies significantly based on the spill's scale.
Detailed Spill Cleanup Steps (Small Spills Only):
-
Alert & Evacuate: Immediately notify personnel in the vicinity and restrict access to the area.[18]
-
Don PPE: Before approaching the spill, don all PPE as outlined in Table 3.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust formation.[6] For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[18]
-
Collection: Carefully scoop the spilled material and absorbent into a designated, properly labeled container for halogenated hazardous waste.[1][18]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), and place all cleaning materials into the same hazardous waste container.[18]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, even if you have cleaned it up yourself.
For any spill that is large, uncontained, or that you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response line or EHS department.[18]
Scientific Rationale and Environmental Context
Proper disposal is mandated not only by safety concerns but also by the environmental fate of nitrophenolic compounds. Nitrophenols are recognized as priority pollutants by agencies like the US EPA due to their potential toxicity and persistence in ecosystems.[20][21] They can be toxic to aquatic life and their biodegradation in soil and water can be slow, posing a long-term risk if released into the environment.[22][23] The ultimate disposal method, high-temperature incineration, is an engineered process designed to break the stable aromatic ring and halogen-carbon bonds, converting the compound into less harmful components like carbon dioxide, water, and neutralized mineral acids.[11]
By adhering to this comprehensive disposal protocol, you are not only ensuring your own safety and that of your colleagues but are also acting as a responsible steward of the scientific community and the environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 13. ba.auburn.edu [ba.auburn.edu]
- 14. aksci.com [aksci.com]
- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. rug.nl [rug.nl]
- 18. benchchem.com [benchchem.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. epa.gov [epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Bromo-4-chloro-6-nitrophenol
Mastering Safety: A Guide to Handling 2-Bromo-4-chloro-6-nitrophenol
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides an in-depth, practical framework for the safe handling of this compound, a compound that, while valuable in synthesis, presents a significant hazard profile that demands meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Hazard Analysis: Understanding the Risks
This compound is a multifaceted chemical hazard. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] The presence of nitro, bromo, and chloro functional groups on a phenol ring contributes to its reactivity and toxicity. Halogenated and nitrated phenols, as a class, are known for their potential to be toxic and persistent in the environment.[3][4][5]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][8][9] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][8][9] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][8] |
This table summarizes the primary hazards associated with this compound, providing a quick reference for laboratory personnel.
The causality behind these hazards lies in the molecule's ability to interact with biological systems. The phenolic hydroxyl group can act as a proton donor, while the nitro group is a strong electron-withdrawing group, enhancing the acidity of the phenol. This reactivity can lead to the disruption of cellular processes upon exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based decision process.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling this compound.[10] Given the skin irritation potential, double-gloving is a prudent measure to prevent exposure from a potential tear or pinhole in the outer glove. Always inspect gloves for any signs of degradation or puncture before use.[11]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential to protect against splashes.[11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[10][11]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened to protect the skin and personal clothing.[10][11]
-
Foot Protection: Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[10]
-
Respiratory Protection: All handling of solid this compound that could generate dust, or solutions that could create aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][11]
Operational Plan: From Benchtop to Disposal
A well-defined operational plan is crucial for minimizing risk and ensuring a smooth workflow.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the previous section.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any spills. Use a spatula for transfers and avoid creating dust.
-
In Solution: When working with the compound in solution, keep the container covered as much as possible. Use a funnel for transfers to minimize the risk of splashing.
-
Post-Handling: After the procedure is complete, decontaminate the work area with an appropriate solvent and then soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield (if used), then the lab coat, and finally the goggles. Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan
All waste containing this compound, including contaminated PPE, weigh boats, and excess reagents, must be disposed of as hazardous waste.[6][8][9][12]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container label should include the full chemical name, concentration, and the appropriate hazard warnings.
-
Storage: Store the hazardous waste containers in a designated, well-ventilated, and secondary containment area until they are collected by the institution's environmental health and safety department.
Emergency Response: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency response plan is vital.
Emergency Response Flowchart
Caption: Emergency Response Procedures for this compound Exposure.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Prevent entry to the spill area.
-
PPE: Don the appropriate PPE, including a respirator if necessary.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[7][8] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and the institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
- 1. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
